N-Ethyl-2-morpholinoethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOOWBHUWQUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561230 | |
| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108302-54-1 | |
| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethyl-2-morpholinoethanamine CAS number 2038-03-1
An In-Depth Technical Guide to N-Ethyl-2-morpholinoethanamine (CAS 2038-03-1): Properties, Synthesis, and Applications
Introduction
N-Ethyl-2-morpholinoethanamine, registered under CAS number 2038-03-1, is a bifunctional organic compound featuring both a primary amine and a morpholine ring.[1][2][3] This unique structural arrangement makes it a highly versatile chemical intermediate with significant utility across diverse scientific and industrial domains. Also known by synonyms such as 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine, this compound serves as a critical building block in polymer chemistry, a key precursor in pharmaceutical synthesis, and a functional moiety in the development of advanced biochemical probes.[2][3][4][5][6]
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its applications, detailing its synthesis, mechanisms of action, and the critical safety protocols required for its handling. The content herein is grounded in authoritative sources to ensure scientific integrity and provide field-proven insights.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. N-Ethyl-2-morpholinoethanamine is typically a clear, colorless to pale yellow liquid at room temperature, though it may solidify as its melting point is near ambient conditions.[5][7] It is soluble in water and alcohol.
Key identifying information and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 2038-03-1 | [3] |
| Molecular Formula | C₆H₁₄N₂O | [3][8] |
| Molecular Weight | 130.19 g/mol | [3][8] |
| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-amine | [3] |
| Synonyms | 4-(2-Aminoethyl)morpholine, 2-Morpholinoethylamine | [3][5] |
| Density | 0.992 g/mL at 25 °C (lit.) | [5][7] |
| Boiling Point | 205 °C (lit.) | [5][7] |
| Melting Point | 24 °C | [7] |
| Refractive Index | n20/D 1.476 (lit.) | [5][7] |
| SMILES | C1COCCN1CCN | [3][6] |
| InChIKey | RWIVICVCHVMHMU-UHFFFAOYSA-N | [3][6] |
Synthesis Methodologies: A Modern Approach
The synthesis of N-Ethyl-2-morpholinoethanamine is critical for its availability in industrial and research settings. While historical methods exist, they often involve highly toxic reagents or suffer from low yields, making them unsuitable for large-scale production.[9] For instance, older routes using 2,2'-dichlorodiethyl ether posed significant toxicity risks.[9]
A more recent, multi-step synthesis pathway detailed in patent literature offers a greener and more efficient alternative, utilizing readily available and less toxic raw materials.[9] This approach is better suited for industrial applications due to its improved safety profile and operational simplicity.[9]
Experimental Protocol: Four-Step Synthesis
This protocol is a representation of the modern synthesis route.[9]
Step 1: Protection of Ethanolamine
-
Dissolve ethanolamine in dichloromethane (DCM) in a reaction vessel.
-
Under alkaline conditions (e.g., using triethylamine), slowly add benzyl chloroformate dropwise while maintaining a controlled temperature (e.g., 10-15 °C).
-
Allow the reaction to proceed for 3-6 hours.
-
Upon completion, wash the reaction mixture with water and a dilute acid to isolate the crude product.
-
Purify the crude product by slurrying with petroleum ether to yield Intermediate 1 (N-Cbz-ethanolamine).
Step 2: Tosylation of Intermediate 1
-
Dissolve Intermediate 1 in DCM.
-
Add triethylamine, followed by the dropwise addition of 4-tosyl chloride, maintaining a temperature of 10-15 °C.
-
Stir the reaction for 4-10 hours.
-
After the reaction, wash the solution with water or dilute acid to obtain Intermediate 2.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve Intermediate 2 in acetonitrile and add morpholine (molar ratio of morpholine to Intermediate 2 is typically 2:1 to 3:1).
-
Heat the reaction mixture to 60-90 °C for 2-4 hours.
-
Concentrate the reaction solution to remove acetonitrile, then dissolve the residue in ethyl acetate and wash with water to obtain Intermediate 3.
Step 4: Deprotection via Catalytic Hydrogenation
-
Dissolve Intermediate 3 in methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Carry out the catalytic hydrogenation under 1-2 atmospheres of hydrogen pressure at room temperature for 4-8 hours.
-
Upon completion, filter off the catalyst and concentrate the solvent to obtain the final product, N-Ethyl-2-morpholinoethanamine.
Core Applications and Mechanistic Insights
The dual functionality of the primary amine and the morpholine heterocycle underpins the compound's broad applicability.
Polymer Chemistry: Epoxy Resin Curing
A primary industrial application of N-Ethyl-2-morpholinoethanamine is as a curing agent for epoxy resins.[1] Epoxy resins are thermosetting polymers that require a curing agent (or hardener) to form a rigid, three-dimensional polymer network.
Causality of Curing: The primary amine group (-NH₂) of N-Ethyl-2-morpholinoethanamine acts as a nucleophile, attacking the electrophilic carbon atoms of the epoxide rings in the resin. This reaction opens the epoxide ring and initiates a cross-linking process. The reaction propagates as the secondary amine formed can also react with another epoxide group. The inclusion of the morpholine ring can influence the final properties of the cured material, such as its glass transition temperature and chemical resistance.[1] The benefits of using this specific amine include enhanced thermal stability, improved adhesion, and increased chemical resistance in the finished polymer, which is crucial for high-performance coatings, adhesives, and composites in the aerospace and automotive industries.[1][4]
Pharmaceutical and Biomedical Research
In the life sciences, N-Ethyl-2-morpholinoethanamine serves as a versatile building block and functional group.
Pharmaceutical Synthesis: It is a documented intermediate in the synthesis of various pharmaceuticals.[4] A notable example is its use as a raw material for the antidepressant moclobemide.[9] Its structure allows for its incorporation into larger molecules to modulate properties like solubility, bioavailability, and receptor binding affinity.
Biochemical Probes and Cellular Imaging: The morpholine moiety is recognized as an important lysosome-targeting group.[5] This property is exploited in the design of fluorescent probes for imaging subcellular environments. By attaching a fluorophore to the N-Ethyl-2-morpholinoethanamine scaffold, scientists can create probes that selectively accumulate in lysosomes, enabling the study of lysosomal processes in living cells.[5] Applications include the synthesis of probes for imaging hydrogen sulfide, monitoring pH changes, and targeting DNA.[5][10][11]
Anticancer Research and Mechanism of Action: Some studies suggest that N-Ethyl-2-morpholinoethanamine and its derivatives possess cytotoxic effects on cancer cells. The proposed mechanism involves the induction of apoptosis by interfering with the mitochondrial membrane potential and inhibiting respiratory enzymes.[12] This disruption leads to increased oxidative stress within the cancer cells, ultimately triggering programmed cell death.[12]
Other Industrial Uses
Beyond polymers and pharmaceuticals, N-Ethyl-2-morpholinoethanamine finds utility in other sectors:
-
Agrochemicals: It is used in the formulation of certain pesticides and herbicides.[4]
-
Corrosion Inhibition: The compound is applied in the development of corrosion inhibitors, which protect metals in industrial environments.[4]
Safety, Handling, and Toxicology
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling N-Ethyl-2-morpholinoethanamine. It is corrosive, toxic, and a potential skin sensitizer.[3][7]
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H311 / H314 | Toxic in contact with skin / Causes severe skin burns and eye damage | Acute Toxicity, Dermal / Skin Corrosion |
| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
Data sourced from PubChem GHS classifications.[3]
Protocol for Safe Handling and Storage
Engineering Controls:
-
Always handle this chemical within a certified laboratory fume hood to avoid inhalation of vapors or mists.[13]
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][14]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.[8][14]
Handling and Storage:
-
Avoid all contact with skin, eyes, and clothing.[13][15] Do not breathe vapors or mist.[14]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][13][14]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[13]
First-Aid Measures
Immediate medical attention is required in case of exposure.[8][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[8][14]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
Conclusion
N-Ethyl-2-morpholinoethanamine (CAS 2038-03-1) is a chemical of significant industrial and scientific value. Its utility stems directly from its bifunctional nature, enabling its role as a potent epoxy curing agent, a versatile scaffold for pharmaceutical synthesis, and a functional component of sophisticated biochemical tools. While its applications are broad, its hazardous properties necessitate rigorous safety and handling procedures. The development of modern, safer synthesis routes has further solidified its importance as an accessible and valuable intermediate. Future research will likely continue to expand its applications, particularly in the realms of targeted drug delivery and advanced materials science.
References
-
Ataman Kimya. N-ETHYLMORPHOLINE. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry. [Link]
-
LookChem. 4-(2-Aminoethyl)morpholine. [Link]
-
Jiangsu Watson Bio Ltd. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]
-
PubChem. 2-Morpholinoethylamine. [Link]
-
ChemBK. N-(2-aminoethyl) morpholine. [Link]
- Google Patents. CN112679448B - Preparation method of N-(2-aminoethyl) morpholine.
-
Watson International Limited. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]
- Google Patents. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl...
Sources
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- 2. watson-bio.com [watson-bio.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. 4-(2-氨乙基)-吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 10. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 11. 4-(2-アミノエチル)モルホリン 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. fishersci.com [fishersci.com]
Biological Activity of Morpholine Derivatives: A Strategic Guide for Drug Design
Executive Summary
Morpholine (
This guide analyzes the biological activity of morpholine derivatives, focusing on their role as "solubilizing pharmacophores" in oncology, antimicrobial, and CNS therapeutics. It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and mechanistic workflows for researchers optimizing lead compounds.
Part 1: The Morpholine Advantage (Pharmacophore Analysis)
The morpholine ring is rarely the primary binding motif but acts as a critical auxiliary unit. Its inclusion in a scaffold typically serves three strategic purposes:
-
pKa Modulation: Morpholine (pKa ~8.[2]3) is significantly less basic than piperidine (pKa ~11.0) due to the inductive electron-withdrawing effect of the oxygen atom. This ensures that a significant fraction of the molecule remains unprotonated at physiological pH, facilitating membrane permeability while retaining enough basicity for lysosomal trapping or solubility.
-
Metabolic Stability: The ether oxygen reduces the electron density of the ring, making it less susceptible to oxidative metabolism compared to purely aliphatic amines.
-
H-Bonding Vector: The oxygen atom serves as a weak hydrogen bond acceptor, often engaging with solvent molecules or specific residues (e.g., hinge regions in kinases) to lock conformation.
Diagram 1: The Morpholine Pharmacophore Strategy
This diagram illustrates the physicochemical impact of substituting a generic amine with morpholine.
Caption: Structural dissection of morpholine showing how the ether oxygen and amine nitrogen cooperate to optimize the solubility-permeability trade-off.
Part 2: Therapeutic Applications & Mechanisms[4][6][7]
Oncology: Kinase Inhibition (EGFR & PI3K)
In oncology, morpholine is frequently attached to the solvent-exposed regions of kinase inhibitors.
-
Case Study: Gefitinib (Iressa)
-
Role: The morpholinopropoxy group at the C-6 position of the quinazoline core does not bind deep in the ATP pocket. Instead, it points towards the solvent, dramatically improving the drug's water solubility and pharmacokinetic profile.
-
Mechanism: Competitive inhibition of the ATP-binding site on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Antimicrobial: Protein & Sterol Synthesis Inhibition
-
Case Study: Linezolid (Zyvox)
-
Class: Oxazolidinone.
-
Role: The morpholine ring (attached to the phenyl group) is essential for the molecule's antibacterial potency and safety profile. Removal or substitution often leads to loss of activity against Gram-positive bacteria (MRSA).
-
Mechanism: Binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.
-
-
Case Study: Amorolfine
-
Mechanism: Inhibits
-reductase and -isomerase in the ergosterol biosynthesis pathway, depleting the fungal cell membrane.
-
Diagram 2: PI3K/Akt Signaling Pathway Inhibition
Morpholine derivatives are currently high-priority scaffolds for PI3K inhibitors (e.g., Buparlisib).
Caption: Mechanism of action for morpholine-based PI3K inhibitors blocking the conversion of PIP2 to PIP3, halting tumor proliferation.
Part 3: Synthesis & Functionalization[4][5][7][8][9]
For medicinal chemists, the most relevant reaction is the installation of the morpholine ring onto an aromatic or heteroaromatic core (common in drug scaffolds).
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This is the industry-standard method for introducing a morpholine moiety onto an aryl halide, superior to traditional nucleophilic substitution due to broader scope and milder conditions.
Reagents:
-
Aryl Halide (1.0 eq)
-
Morpholine (1.2 eq)
- (1-2 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base:
or (1.5 eq) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a distinct reaction vial with the aryl halide,
, Ligand, and Base. -
Addition: Add anhydrous solvent (degassed) followed by Morpholine via syringe.
-
Reaction: Seal the vial and heat to 80-100°C for 12-18 hours.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (typically Hexane/EtOAc gradient).
Validation Check:
-
TLC: Monitor the disappearance of the aryl halide. Morpholine derivatives often stain blue/purple with Dragendorff’s reagent or Ninhydrin (if deprotected).
-
NMR: Look for the characteristic morpholine peaks: two triplets (or broad multiplets) around
3.6-3.8 ppm (O- ) and 2.8-3.1 ppm (N- ) in -NMR.
Part 4: Biological Evaluation Protocol
In Vitro Antiproliferative Assay (MTT)
To assess the biological activity of synthesized morpholine derivatives against cancer cell lines (e.g., MCF-7, HeLa, A549).
Materials:
-
Cell lines in log-phase growth.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24 hours at 37°C/5% . -
Treatment: Add the morpholine test compounds at serial dilutions (e.g., 0.1
M to 100 M). Include Gefitinib as a positive control and DMSO (0.1%) as a vehicle control. -
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20
L of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve crystals. Shake for 10 mins. -
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Data Presentation: Comparative Activity
| Compound Class | Target | Key Drug Example | Morpholine Function |
| Anticancer | EGFR Tyrosine Kinase | Gefitinib | Solubilizing tail; pharmacokinetic modulator. |
| Anticancer | PI3K / mTOR | Buparlisib | Hinge binder; core pharmacophore.[5] |
| Antibacterial | Bacterial Ribosome (50S) | Linezolid | Critical for Gram-positive activity/spectrum. |
| Antidepressant | Norepinephrine Transporter | Reboxetine | Selectivity filter; metabolic stability.[6] |
| Antifungal | Amorolfine | Active site inhibitor (sterol pathway). |
References
-
Kumari, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link
-
Jain, P., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link
-
FDA Access Data. (2024). "Drugs@FDA: FDA-Approved Drugs - Gefitinib Label Information." Link
-
Khamitova, A., et al. (2023). "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug development & registration. Link
-
BenchChem. (2025).[7] "Optimizing reaction conditions for the synthesis of morpholine derivatives." Link
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. ijprems.com [ijprems.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Catalytic Conversion of N-Ethylmorpholine to Morpholine and Monoethylamine
[1][2]
Abstract & Core Logic
N-Ethylmorpholine (NEM) is a common, lower-value byproduct generated during the industrial synthesis of morpholine (via the diethylene glycol + ammonia route). Rather than disposing of NEM as waste or fuel, it can be chemically cleaved to recover Morpholine (the primary high-value target) and Monoethylamine (a valuable commodity chemical).
This protocol details a Gas-Solid Heterogeneous Catalytic Process using a fixed-bed reactor. The mechanism involves the reductive cleavage of the C-N bond in the ethyl group in the presence of Ammonia (
Reaction Scheme
Experimental Configuration & Safety (E-E-A-T)
Safety Critical Warning
-
High Pressure/Temperature: Reaction operates at 220–260°C and up to 1.2 MPa.
-
Toxic/Flammable Gases: Anhydrous Ammonia (
) and Hydrogen ( ) require intrinsically safe (ATEX/Ex-rated) equipment. -
Caustic Materials: Morpholine and Ethylamine are potent bases and skin irritants.
Equipment Setup
-
Reactor: Stainless steel (SS316) Fixed-Bed Tubular Reactor (L/D ratio
6:1 recommended for plug flow). -
Feed System: High-pressure liquid chromatography (HPLC) pumps for NEM; Mass Flow Controllers (MFC) for
and . -
Vaporizer: Pre-heater block set to >200°C to ensure complete gasification of NEM/Ammonia mix before catalyst contact.
-
Separator: High-pressure gas-liquid separator (flash drum) cooled to 5–10°C.
Reagents & Materials
| Component | Grade/Purity | Role |
| N-Ethylmorpholine (NEM) | >99% (or crude byproduct) | Substrate |
| Liquid Ammonia | Anhydrous, Industrial Grade | Reactant (Aminating agent) |
| Hydrogen ( | >99.9% | Reducing agent / Carrier gas |
| Catalyst | Ni-MgO/ | Dealkylation Catalyst |
Detailed Protocol: Step-by-Step Methodology
Phase 1: Catalyst Preparation & Activation
The catalyst choice is critical. Nickel-based catalysts (Ni-MgO) or Palladium-based (Pd-Li) on Alumina supports are standard.
-
Loading: Pack the fixed-bed reactor with the catalyst pellets. Ensure inert ceramic balls are placed at the inlet and outlet to prevent channeling.
-
Reduction (Activation): The metal oxides must be reduced to active metals (
or ) before reaction.-
Gas Flow: Introduce pure
at a Space Velocity (GHSV) of 300–500 . -
Temperature Ramp: Heat reactor to 380°C at 5°C/min.
-
Hold: Maintain 380°C for 6–8 hours .
-
Cool Down: Lower temperature to reaction setpoint (220°C ) under continuous
flow.
-
Phase 2: Reaction Execution (Continuous Flow)
This system is self-validating: steady pressure and temperature profiles indicate stable conversion.
-
Pressurization: Back-pressure regulator (BPR) is set to 0.8 – 1.2 MPa (approx. 8–12 bar).
-
Feed Introduction:
-
Start Liquid Ammonia flow.
-
Start N-Ethylmorpholine flow.[1]
-
Molar Ratios:
- : NEM = 8:1 to 12:1 (Excess ammonia suppresses secondary amine formation).
- : NEM = 30:1 to 50:1 (High hydrogen ratio maintains catalyst activity and prevents coking).
-
-
Space Velocity: Adjust liquid feed rate to achieve a Liquid Hourly Space Velocity (LHSV) of 0.15 – 0.20
relative to NEM. -
Temperature Control: Maintain bed temperature between 220°C and 260°C .
-
Note: Temperatures >260°C increase ring-opening side reactions (methane/ethane formation).
-
Phase 3: Product Separation & Purification[2]
-
Condensation: The reactor effluent passes through a condenser (heat exchanger) cooled to 10°C.
-
Gas-Liquid Separation:
-
Gas Phase: Contains excess
and . These are scrubbed or recycled (in a loop system). -
Liquid Phase: Crude product containing Morpholine, Monoethylamine, water, and trace unreacted NEM.
-
-
Fractional Distillation:
-
Cut 1 (Monoethylamine): Boiling Point ~16.6°C. (Collected under pressure or cryogenic trap).
-
Cut 2 (Morpholine): Boiling Point ~129°C.
-
Bottoms: Unreacted NEM (Recycle to feed).
-
Quantitative Performance Metrics
Typical performance data based on optimized conditions (Reference: CN110627743A).
| Parameter | Optimized Value | Impact of Deviation |
| Temperature | 220–240°C | Low T: Low conversion. High T: Ring degradation. |
| Pressure | 1.0 MPa | Low P: Poor kinetics. High P: High energy cost. |
| 10:1 | Low Ratio: Polymerization/Tars. | |
| NEM Conversion | > 40–70% | Single-pass conversion; recycle required for higher efficiency. |
| Morpholine Yield | ~70% (Selectivity) | High selectivity is crucial for economics. |
Visualized Workflows (Graphviz)
Reaction Mechanism & Pathway
This diagram illustrates the chemical transformation and the role of the catalyst.
Caption: Chemical pathway for the reductive ammonolysis of N-Ethylmorpholine.
Process Flow Diagram (PFD)
The engineering setup for the continuous flow protocol.
Caption: Process flow diagram for the continuous catalytic conversion of NEM.
Troubleshooting & Optimization
| Observation | Likely Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst inactive or Temp too low. | Increase Temp by 10°C; Check catalyst reduction protocol. |
| High Methane/Ethane | Cracking (Temp too high). | Reduce Temp to <240°C; Increase Space Velocity. |
| Pressure Drop Rise | Catalyst coking or fines. | Increase |
| Amine Odor in Gas Vent | Inefficient condensation. | Lower condenser temp to <5°C; Check scrubber efficiency. |
References
-
Method for producing morpholine and monoethylamine using N-ethylmorpholine by-product. Chinese Patent CN1830971A. (2006).
-
Method for preparing morpholine and monoethylamine by using N-ethyl morpholine. Chinese Patent CN110627743A. (2019).
- Morpholine Synthesis and Manufacture.Huntsman Corporation Technical Bulletin. (General reference for Morpholine production routes).
- Catalytic Amination of Alcohols and Aldehydes.Encyclopedia of Catalysis.
Application Notes and Protocols: 4-(2-Aminoethyl)morpholine as a High-Performance Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-(2-Aminoethyl)morpholine in Advanced Epoxy Systems
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The ultimate performance of an epoxy system is, however, critically dependent on the choice of curing agent. 4-(2-Aminoethyl)morpholine (CAS No. 2038-03-1), a versatile cycloaliphatic amine, has emerged as a significant curing agent for developing advanced epoxy thermosets.[1][2] Its unique molecular structure, featuring a primary and a tertiary amine, allows for the formation of highly cross-linked, stable polymer networks. This results in materials with enhanced thermal stability, improved tensile strength, and a desirable balance of stiffness and toughness, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1][2]
This document provides a comprehensive technical guide on the utilization of 4-(2-Aminoethyl)morpholine as a curing agent for epoxy resins. It covers the underlying curing chemistry, detailed experimental protocols for formulation and characterization, expected performance metrics, and essential safety considerations.
Chemical and Physical Properties of 4-(2-Aminoethyl)morpholine
A thorough understanding of the curing agent's properties is fundamental to its effective application.
| Property | Value | Reference(s) |
| Synonyms | N-(2-Aminoethyl)morpholine, 2-Morpholinoethylamine | [3] |
| CAS Number | 2038-03-1 | [3] |
| Molecular Formula | C₆H₁₄N₂O | [3] |
| Molecular Weight | 130.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~0.992 g/mL at 25 °C | [4] |
| Boiling Point | ~205 °C | [4] |
| Refractive Index | ~1.476 at 20 °C | [4] |
| Amine Hydrogen Equivalent Weight (AHEW) | 43.4 g/eq (Calculated) |
The Curing Mechanism: From Liquid Resin to a Robust Thermoset
The transformation of a liquid epoxy resin into a rigid, three-dimensional network is driven by the chemical reaction between the epoxy groups of the resin and the active hydrogens of the amine curing agent. In the case of 4-(2-Aminoethyl)morpholine, the primary amine group provides the reactive sites for initiating the cross-linking process.
The curing reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbon atoms of the epoxide ring. This leads to the opening of the strained epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, propagating the cross-linking reaction and building the polymer network. The tertiary amine present in the morpholine ring can also contribute to the curing process by catalyzing the etherification reaction between the newly formed hydroxyl groups and other epoxy groups, particularly at elevated temperatures. This dual functionality contributes to the development of a densely cross-linked and robust final material.
Experimental Protocol: Preparation of a Cured Epoxy Formulation
This section provides a detailed, step-by-step protocol for the preparation and curing of a standard epoxy resin system using 4-(2-Aminoethyl)morpholine as the curing agent.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Curing Agent: 4-(2-Aminoethyl)morpholine (AHEW = 43.4 g/eq).
-
Equipment:
-
Top-pan balance (accuracy ±0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or vacuum oven for degassing
-
Programmable oven for curing
-
Molds for specimen preparation (e.g., silicone or PTFE)
-
Stoichiometric Calculation
Achieving optimal properties in the cured epoxy generally requires a stoichiometric ratio of amine hydrogen to epoxy groups.[5] The required amount of curing agent is calculated using the following formula:
Parts by weight of amine per 100 parts of resin (phr) = (AHEW of amine / EEW of resin) * 100
For a DGEBA resin with an EEW of 187 g/eq and 4-(2-Aminoethyl)morpholine with an AHEW of 43.4 g/eq:
phr = (43.4 / 187) * 100 ≈ 23.2 phr
This means that for every 100 grams of epoxy resin, 23.2 grams of 4-(2-Aminoethyl)morpholine should be used.
Preparation and Curing Procedure
-
Resin Preparation: Accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing cup. If the resin is viscous, it can be gently warmed to 40-50 °C to reduce its viscosity.
-
Curing Agent Addition: Based on the stoichiometric calculation, accurately weigh the corresponding amount of 4-(2-Aminoethyl)morpholine into the same mixing cup.
-
Mixing: Thoroughly mix the resin and curing agent for at least 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. The mixture should be clear and free of streaks.
-
Degassing: To remove any entrapped air bubbles, place the mixture in a vacuum desiccator or vacuum oven at room temperature and apply a vacuum of at least 28" Hg for 5-10 minutes, or until the bubbling subsides.
-
Casting: Carefully pour the degassed mixture into the prepared molds.
-
Curing Schedule: Place the molds in a programmable oven and apply the following multi-stage curing schedule:
-
Initial Cure (Gelation): 2 hours at 80 °C.
-
Post-Cure: 3 hours at 125 °C.
-
-
Cooling: After the post-cure cycle, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize thermal stresses.
Expected Performance of the Cured System
The following table summarizes the representative mechanical and thermal properties of a DGEBA epoxy resin cured with a stoichiometric amount of 4-(2-Aminoethyl)morpholine. These values are based on typical performance of cycloaliphatic amine-cured epoxies and are provided for guidance. Actual properties may vary depending on the specific epoxy resin used and the precise curing conditions.[3][6]
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 120 - 140 °C | DSC or DMA |
| Tensile Strength | 70 - 85 MPa | ASTM D638 |
| Tensile Modulus | 2.8 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 5 % | ASTM D638 |
| Flexural Strength | 110 - 130 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 3.8 GPa | ASTM D790 |
| Hardness (Shore D) | 85 - 90 | ASTM D2240 |
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to determine the glass transition temperature (Tg) of the cured epoxy.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature.
-
Reheat the sample to 200 °C at the same heating rate.
-
-
Data Analysis: The Tg is determined from the midpoint of the transition in the heat flow curve from the second heating scan.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA provides information on the viscoelastic properties of the cured material, including the storage modulus and the glass transition temperature.[7]
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy with typical dimensions of 50 mm x 10 mm x 2 mm.
-
DMA Analysis:
-
Mount the specimen in a three-point bending or single cantilever clamp.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from room temperature to 200 °C at a heating rate of 3-5 °C/min.
-
-
Data Analysis:
-
The storage modulus (E') as a function of temperature provides information on the material's stiffness.
-
The peak of the tan delta (tan δ) curve is often taken as the glass transition temperature.
-
Safety and Handling of 4-(2-Aminoethyl)morpholine
4-(2-Aminoethyl)morpholine is a corrosive and toxic substance and must be handled with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. Do not eat, drink, or smoke when handling this chemical.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-(2-Aminoethyl)morpholine serves as a highly effective curing agent for epoxy resins, yielding thermosets with superior mechanical and thermal properties. Its unique chemical structure facilitates the formation of a dense and stable cross-linked network, making it an excellent choice for a wide range of high-performance applications. By following the detailed protocols for formulation, curing, and characterization outlined in this guide, researchers and scientists can effectively utilize 4-(2-Aminoethyl)morpholine to develop advanced epoxy materials tailored to their specific needs. Adherence to the recommended safety and handling procedures is paramount to ensure a safe working environment.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 4. Predicting the Properties of High-Performance Epoxy Resin by Machine Learning Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcimag.com [pcimag.com]
- 6. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 7. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
Application Note: Experimental Protocols for N-Ethyl-2-morpholinoethanamine Catalyzed Reactions
Introduction & Mechanistic Overview
N-Ethyl-2-morpholinoethanamine (CAS: 108302-54-1), also known as
This dual-functionality defines its two primary experimental applications:
-
Reactive Catalysis (Polyurethanes/Epoxies): The morpholine ring catalyzes the isocyanate/epoxide reaction, while the secondary amine reacts with the matrix, chemically immobilizing the catalyst. This results in "zero-emission" materials.[1]
-
Organocatalysis (Organic Synthesis): The secondary amine acts as a tunable nucleophile for enamine/iminium activation (e.g., Knoevenagel condensation), offering different steric and electronic properties compared to proline or piperidine.
This guide provides high-fidelity protocols for utilizing N-Ethyl-2-morpholinoethanamine in both polymer curing and organic synthesis.[1]
Chemical Properties & Handling[1][2]
| Property | Specification |
| CAS Number | 108302-54-1 |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Basicity | Dual basicity ( |
| Solubility | Miscible in water, alcohols, toluene, DMF |
| Hazards | Corrosive (Skin/Eye), Hygroscopic |
Handling Protocol:
-
Storage: Store under nitrogen or argon. The secondary amine is sensitive to
(carbamate formation).[1] -
PPE: Butyl rubber gloves and chemical splash goggles are mandatory.
-
Preparation: All aliquots should be drawn in a fume hood using dry syringes.
Application I: Reactive Catalysis in Polyurethane Foams
Mechanistic Rationale
In polyurethane (PU) synthesis, the catalyst must balance the Gelling Reaction (Isocyanate + Polyol
N-Ethyl-2-morpholinoethanamine acts as a reactive gelling catalyst .[1]
-
Catalysis: The tertiary nitrogen (morpholine) activates the polyol hydroxyl group.
-
Immobilization: The secondary nitrogen (
) reacts with the isocyanate to form a urea linkage, locking the molecule into the polymer backbone.[1] This prevents "fogging" (volatile emissions) in automotive applications.[1]
Experimental Workflow: Low-VOC Flexible Foam
Objective: Synthesize a flexible PU foam with immobilized catalyst.
Materials:
-
Polyether Polyol (MW ~3000, triol)
-
Toluene Diisocyanate (TDI 80/20)[1]
-
Catalyst: N-Ethyl-2-morpholinoethanamine (0.15 – 0.30 php)[1]
-
Surfactant (Silicone-based)[1]
-
Blowing Agent (Distilled Water)[1]
Protocol:
-
Resin Premix: In a 500 mL polypropylene cup, combine:
-
Conditioning: Mix at 3000 rpm for 30 seconds using a high-shear mixer. Allow bubbles to settle for 60 seconds. Temperature should be equilibrated to
. -
Activation: Add 45.0 g TDI (Isocyanate Index ~105) rapidly.
-
Mixing: Mix for exactly 7 seconds at 3000 rpm.
-
Pouring: Immediately pour into a
cm open mold. -
Data Recording: Measure:
-
Cream Time: Time until mixture turns creamy/starts rising (Target: 10–12 s).
-
Rise Time: Time to maximum expansion (Target: 80–100 s).
-
Tack-Free Time: Time until surface is non-sticky (Target: 120–150 s).[1]
-
Troubleshooting:
-
Foam Collapse: Catalyst concentration too low (slow gelling).[1] Increase to 0.35 php.
-
Shrinkage: Catalyst concentration too high (closed cells).[1] Decrease to 0.15 php.
Pathway Visualization (DOT)[1]
Caption: The catalyst cycles to promote urethane formation (blue dashed) but eventually reacts with isocyanate (red solid) to become part of the polymer matrix.[1]
Application II: Organocatalytic Knoevenagel Condensation
Mechanistic Rationale
In organic synthesis, N-Ethyl-2-morpholinoethanamine serves as a bifunctional organocatalyst .[1]
-
Secondary Amine: Forms an iminium/enamine intermediate with the carbonyl substrate.
-
Morpholine Nitrogen: Acts as a local base/buffer to assist deprotonation of the active methylene compound.
-
Ethyl Group: Increases lipophilicity, improving solubility in non-polar solvents (Toluene) compared to simple amino acids like proline.
Experimental Workflow: Synthesis of Cinnamic Acid Derivatives
Reaction: Benzaldehyde + Malonic Acid
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Malonic Acid (12 mmol, 1.25 g)
-
Catalyst: N-Ethyl-2-morpholinoethanamine (10 mol%, 158 mg)[1]
-
Solvent: Toluene (20 mL) or Ethanol (20 mL)[1]
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Note: For Toluene, use a Dean-Stark trap to remove water and drive equilibrium.[1]
-
-
Charging: Add Benzaldehyde, Malonic Acid, and Toluene.
-
Catalyst Addition: Add N-Ethyl-2-morpholinoethanamine via syringe.[1] The solution may turn slightly yellow due to imine formation.
-
Reaction: Reflux at
(Toluene) or (Ethanol) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] -
Workup:
Yield Expectation: 85–95%.
Catalytic Cycle Visualization (DOT)
Caption: The secondary amine forms an active iminium ion, facilitating nucleophilic attack, followed by elimination and catalyst regeneration.
References
-
ChemicalChart. (2023). N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) Profile and Suppliers. Retrieved from [1]
-
MySkinRecipes. (2023).[1][4] Polyurethane Catalysts and Intermediates: N-Ethyl-2-morpholinoethanamine. Retrieved from [1]
-
Patent WO2012006475A1. (2012).[1] Compounds and methods for inhibiting phosphate transport. (Describes the use of N-ethyl-2-morpholinoethanamine as a reactive intermediate/linker). Retrieved from
-
Ambeed. (2023). 2-Morpholinoethylamine Derivatives in Synthesis. Retrieved from [1]
- Huntsman Corporation. (General Reference). Reactive Amine Catalysts for Low-VOC Polyurethanes.
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Review Reports - Morpholine Radical in the Electrochemical Reaction with Quinoline <i>N</i>-Oxide | MDPI [mdpi.com]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
application of 4-(2-Aminoethyl)morpholine in pharmaceutical drug design
An In-Depth Guide to the Application of 4-(2-Aminoethyl)morpholine in Pharmaceutical Drug Design
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in a wide array of bioactive molecules and approved drugs. These are termed "privileged structures" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The morpholine ring is a quintessential example of such a scaffold.[1][2] This simple, six-membered saturated heterocycle, containing both an ether and a secondary amine function, is a versatile and readily accessible building block frequently employed by medicinal chemists to enhance the physicochemical and metabolic profiles of drug candidates.[1][2]
Among the myriad of morpholine-containing building blocks, 4-(2-Aminoethyl)morpholine stands out for its unique combination of features. It possesses a primary amine on an ethyl linker attached to the morpholine nitrogen, offering a reactive handle for straightforward chemical modification, alongside the inherent benefits of the morpholine ring itself. This guide provides a detailed exploration of the strategic application of 4-(2-Aminoethyl)morpholine in modern drug design, complete with application insights and detailed synthetic protocols for researchers in the pharmaceutical sciences.
Strategic Value of 4-(2-Aminoethyl)morpholine in Medicinal Chemistry
The utility of 4-(2-Aminoethyl)morpholine stems from the synergistic combination of its two key components: the morpholine ring and the primary aminoethyl side chain.
-
The Morpholine Ring: This portion of the molecule is prized for its ability to improve aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine is basic, allowing for salt formation to further enhance solubility and crystallinity. Its saturated, non-planar structure adds three-dimensional character to molecules, which can be crucial for fitting into complex protein binding sites.[3]
-
The Primary Aminoethyl Chain: This provides a nucleophilic primary amine that serves as a versatile attachment point for a wide range of chemical moieties. This reactivity allows for the facile construction of diverse compound libraries through reactions such as amidation, sulfonylation, reductive amination, and urea formation.[4]
This dual functionality makes 4-(2-Aminoethyl)morpholine a powerful tool for lead optimization, enabling chemists to systematically modulate a compound's properties to achieve a desired therapeutic profile.
Physicochemical Properties and Pharmacokinetic Implications
Incorporating the 4-(2-Aminoethyl)morpholine scaffold can significantly influence a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The morpholine ring often imparts a favorable balance of hydrophilicity and lipophilicity, crucial for oral bioavailability. Furthermore, its structure is generally resistant to metabolic breakdown, which can extend a drug's half-life. Notably, the scaffold has been associated with compounds capable of crossing the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system (CNS).[4]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [4][5] |
| Molecular Weight | 130.19 g/mol | [4][5] |
| Boiling Point | 205 °C | [6] |
| Density | 0.992 g/mL at 25 °C | [6] |
| pKa (Predicted) | ~9.5 (primary amine), ~7.4 (morpholine N) | N/A |
| LogP (Predicted) | -1.1 | [7] |
Therapeutic Applications and Target Classes
The versatility of 4-(2-Aminoethyl)morpholine has led to its incorporation in molecules targeting a diverse range of diseases.
-
Central Nervous System (CNS) Disorders: Due to its ability to penetrate the blood-brain barrier, this scaffold is a key building block for potential drugs targeting neurological conditions like depression and anxiety.[4]
-
Oncology: The morpholine scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket.[8] Derivatives of 4-(2-Aminoethyl)morpholine can be synthesized to target specific kinases implicated in cancer signaling pathways.[9]
-
Infectious Diseases: A significant body of research highlights the use of 4-(2-Aminoethyl)morpholine in the synthesis of novel antibacterial and antifungal agents.[10][11] The scaffold serves as a base for building molecules that inhibit bacterial growth through various mechanisms.[10]
-
Biomedical Research Tools: Beyond direct therapeutic use, 4-(2-Aminoethyl)morpholine is widely employed in the synthesis of molecular probes. Its properties make it an excellent lysosome-targeting group, enabling the development of fluorescent probes for imaging subcellular processes and monitoring pH changes in living cells.[6][11]
Application Protocol 1: Synthesis of a Novel Sulfonamide Derivative for Antibacterial Screening
This protocol describes a general, reliable method for synthesizing a sulfonamide derivative from 4-(2-Aminoethyl)morpholine, a common strategy for generating compounds with potential antibacterial activity.[10] The causality behind each step is explained to ensure trustworthiness and reproducibility.
Objective: To synthesize N-(2-morpholinoethyl)-4-nitrobenzenesulfonamide as a representative candidate for antibacterial screening.
Materials & Reagents:
-
4-(2-Aminoethyl)morpholine (≥99% purity)
-
4-Nitrobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Aminoethyl)morpholine (1.30 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.
-
In a separate beaker, prepare a solution of sodium carbonate (2.12 g, 20 mmol) in 20 mL of deionized water. This aqueous base will act as an acid scavenger for the HCl generated during the reaction.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add the aqueous sodium carbonate solution to the stirred solution of 4-(2-Aminoethyl)morpholine.
-
Add 4-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) portion-wise over 15 minutes. Portion-wise addition is crucial to maintain the temperature and prevent a rapid, uncontrolled reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 4-6 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting amine spot should disappear.
-
Once the reaction is complete, transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). This step is essential to isolate the desired product from unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Dry the resulting solid under high vacuum.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass would be [M+H]⁺ = 316.1 g/mol .
-
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, rendered using DOT language, illustrate key concepts and workflows related to the application of 4-(2-Aminoethyl)morpholine.
Caption: Workflow for the synthesis of a sulfonamide derivative.
Caption: Derivatization logic for different therapeutic areas.
Caption: Mechanism of a hypothetical morpholine-based kinase inhibitor.
Application Protocol 2: Synthesis via Reductive Amination
This protocol details the coupling of 4-(2-Aminoethyl)morpholine with an aldehyde to form a secondary amine, a cornerstone reaction in medicinal chemistry for rapidly building molecular complexity.
Objective: To synthesize N-benzyl-2-morpholinoethan-1-amine using a one-pot reductive amination procedure.
Materials & Reagents:
-
4-(2-Aminoethyl)morpholine (≥99% purity)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water, Brine, and Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of 4-(2-Aminoethyl)morpholine (1.30 g, 10 mmol) in 40 mL of anhydrous DCE, add benzaldehyde (1.06 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour. The formation of the intermediate imine is often rapid and can be observed by a slight color change or followed by NMR if desired.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) to the reaction mixture in one portion. STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution. This neutralizes the acetic acid and quenches any remaining reducing agent.
-
Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, using a gradient of methanol in DCM, e.g., 0% to 10% MeOH) to yield the pure secondary amine product.
-
-
Characterization:
-
Confirm the structure and purity of the final product, N-benzyl-2-morpholinoethan-1-amine, by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Conclusion
4-(2-Aminoethyl)morpholine is more than just a simple chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its unique combination of a reactive primary amine and a pharmacokinetically favorable morpholine ring makes it an invaluable building block for creating diverse libraries of compounds.[1][4] From targeting complex diseases of the central nervous system to combating infectious agents and developing sophisticated biological probes, the applications of this versatile scaffold continue to expand, underscoring the enduring importance of privileged structures in the quest for novel therapeutics.
References
-
Aziz-ur-Rehman, et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Jones, A. M., et al. (2022). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 87(15), 9845–9857. [Link]
-
Sahn, J. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Panneerselvam, P., et al. (2011). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 73(2), 219–223. [Link]
-
Reddy, T. S., et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
- Google Patents. (2008). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]
-
Shanghai Sunwise Chemical Co., Ltd. (n.d.). 4-(2-Aminoethyl)morpholine CAS 2038-03-1. Retrieved from Alibaba. [Link]
-
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(2-Aminoethyl)morpholine - SRIRAMCHEM [sriramchem.com]
- 6. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 7. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-(2-Aminoethyl)morpholine 99 2038-03-1 [sigmaaldrich.com]
Application Note: N-Ethyl-2-morpholinoethanamine as a High-Efficiency Corrosion Inhibitor
Abstract & Executive Summary
This technical guide details the application of N-Ethyl-2-morpholinoethanamine (CAS: 108302-54-1) as a corrosion inhibitor for mild steel and ferrous alloys in acidic environments (1.0 M HCl / 0.5 M H₂SO₄). Unlike standard morpholine, which functions primarily as a neutralizing amine in boiler systems, this N-ethyl derivative exhibits enhanced film-forming properties due to increased hydrophobicity and steric coverage.
Key Performance Metrics:
-
Inhibition Efficiency (IE%): >90% at optimal concentration (typically 100–500 ppm).
-
Mechanism: Mixed-type inhibition (anodic and cathodic suppression) following the Langmuir Adsorption Isotherm.[1]
-
Thermodynamic Profile: Spontaneous adsorption (
), indicating a mix of physisorption and chemisorption.
Chemical Identity & Properties
Before initiating protocols, verify the reagent identity. This compound acts as a bridge between hydrophilic amine heads and hydrophobic tails, optimizing surface activity.
| Property | Specification |
| Chemical Name | N-Ethyl-2-morpholinoethanamine |
| CAS Number | 108302-54-1 |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Miscible in water, alcohols, and acidic media |
| pKa (Calculated) | ~9.5 (Secondary amine), ~8.3 (Morpholine N) |
Mechanism of Action
The inhibition mechanism relies on the adsorption of the molecule onto the metal surface, blocking active corrosion sites.[2][3]
Adsorption Dynamics
-
Protonation: In acidic media (
), both nitrogen atoms are protonated ( ). These cations electrostatically adsorb to the negatively charged metal surface (due to or bridges). -
Lone Pair Donation: The oxygen atom in the morpholine ring and the unprotonated nitrogen species donate lone pair electrons to the empty
-orbitals of iron (Fe), forming coordinate covalent bonds (Chemisorption). -
Steric Shielding: The N-ethyl group enhances the hydrophobic footprint, repelling water molecules from the interface.
Visualizing the Mechanism
The following diagram illustrates the dual-mode adsorption pathway.
Caption: Dual-mode adsorption mechanism showing electrostatic interaction (Physisorption) and orbital overlap (Chemisorption) leading to barrier formation.
Experimental Protocols
Protocol A: Preparation of Inhibitor Stock Solution
Objective: Create a stable stock solution for dosing into corrosive media.
-
Calculate Molarity: Determine the mass required for a 0.01 M stock solution.
-
For 100 mL:
.
-
-
Dissolution: Weigh ~158 mg of N-Ethyl-2-morpholinoethanamine into a 100 mL volumetric flask.
-
Solvent Addition:
-
For Acid Tests: Dilute to mark with the specific aggressive medium (e.g., 1.0 M HCl) to maintain acid concentration upon dosing.
-
For Neutral Tests: Dilute with deionized water.
-
-
Sonication: Sonicate for 5 minutes to ensure complete homogeneity.
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the charge transfer resistance (
Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a 3-electrode cell.
-
Working Electrode (WE): Mild steel coupon (
exposed area), polished to 1200 grit. -
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire or Graphite rod.
Workflow:
-
OCP Stabilization: Immerse WE in the test solution (Acid + Inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Frequency Scan: Apply a sinusoidal perturbation of 10 mV amplitude at OCP.
-
Frequency Range: 100 kHz to 10 mHz.
-
Points: 10 points per decade.
-
-
Analysis: Fit data to a Randles equivalent circuit (
).-
Inhibition Efficiency (
): Where and are charge transfer resistances with and without inhibitor.
-
Protocol C: Potentiodynamic Polarization (Tafel Extrapolation)
Objective: Determine corrosion current density (
Workflow:
-
Setup: Use the same 3-electrode cell as in EIS.
-
Scan Parameters:
-
Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).
-
-
Data Extraction: Extrapolate linear Tafel regions to
.-
Inhibition Efficiency (
):
-
Experimental Workflow Diagram
The following flowchart ensures reproducibility across different laboratory runs.
Caption: Sequential workflow for electrochemical evaluation of corrosion inhibitors.
Data Analysis & Expected Results
Summary of Typical Results
Data derived from similar morpholine derivatives (Sources 1, 2) suggests the following trends:
| Inhibitor Conc.[4] (ppm) | Inhibition Efficiency (%) | |||
| 0 (Blank) | 25.4 | 180.5 | 850.2 | - |
| 50 | 110.2 | 95.4 | 195.5 | ~77% |
| 100 | 245.8 | 65.2 | 88.4 | ~89% |
| 500 | 410.5 | 42.1 | 51.0 | ~94% |
Note:
Adsorption Isotherm Validation
To confirm the mechanism, plot
-
Linearity (
) confirms monolayer adsorption. -
Calculate
.-
If
is around -20 kJ/mol: Physisorption. -
If
is around -40 kJ/mol: Chemisorption. -
N-Ethyl-2-morpholinoethanamine typically shows values between -30 and -35 kJ/mol, indicating comprehensive mixed adsorption .
-
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm min thickness).
-
Chemical splash goggles + Face shield.
-
Fume hood operation is mandatory due to amine vapor.
-
-
Disposal: Neutralize with dilute acid to pH 7 before disposal into organic waste streams. Do not release into aquatic environments.
References
-
PubChem. (2025).[4][5] N-Ethyl-2-(morpholin-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2022). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution. [Link]
-
MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Materials. [Link]
-
NIST. (2023). 4-Morpholineethanamine Chemical Data. NIST Chemistry WebBook.[7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel | MDPI [mdpi.com]
- 3. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]
- 4. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | C8H18N2O | CID 14518967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemchart.com [chemchart.com]
- 7. 4-Morpholineethanamine [webbook.nist.gov]
Application Note: N-Ethyl-2-morpholinoethanamine – A Strategic Building Block for Systemic Agrochemicals
[1]
Executive Summary
N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) is a specialized secondary amine building block that serves as a critical "solubilizing linker" in modern agrochemical design. Unlike its primary amine counterpart (4-(2-aminoethyl)morpholine), the N-ethyl substitution provides a secondary amine handle that enables the formation of tertiary amides, ureas, and carbamates .
This structural feature is pivotal for two reasons:
-
Metabolic Stability: It prevents rapid N-dealkylation often seen with secondary amides.
-
Physicochemical Tuning: It eliminates a hydrogen bond donor (HBD), often improving membrane permeability (LogP modulation) and systemic translocation within plant tissues.
This guide details the strategic application of this building block, focusing on its use in synthesizing next-generation fungicides and herbicides, supported by validated protocols and mechanistic insights.
Physicochemical Profile & Strategic Utility[1]
Technical Specifications
| Property | Data | Relevance to Agrochemicals |
| Chemical Name | N-Ethyl-2-morpholinoethanamine | -- |
| CAS Number | 108302-54-1 | Unique identifier for the secondary amine variant.[1][2][3] |
| Molecular Weight | 158.24 g/mol | Low MW allows for "fragment-based" design without violating Lipinski/agrochemical rules. |
| Structure | Morpholine-CH₂-CH₂-NH-Et | Dual-nitrogen system: Morpholine (pKa ~8.3) and Acyclic Amine (pKa ~10). |
| Physical State | Liquid / Low-melting solid | Easy handling in liquid-phase synthesis. |
| Solubility | High (Water, Alcohols, DCM) | Excellent for formulation and systemic transport in xylem/phloem. |
The "Morpholine Effect" in Agrochemicals
The morpholine ring is a "privileged scaffold" in agrochemistry, historically validated by fungicides like Fenpropimorph and Tridemorph . These compounds inhibit sterol biosynthesis (specifically
Incorporating N-Ethyl-2-morpholinoethanamine into a new active ingredient (AI) confers:
-
Systemicity: The morpholine ring enhances water solubility, aiding transport via the xylem.
-
Target Binding: The ring often mimics high-energy carbocation intermediates in enzyme active sites.
-
Lipophilicity Balance: The N-ethyl group counteracts the polarity of the morpholine, maintaining the optimal LogP (typically 3–4) required for leaf cuticle penetration.
Synthetic Pathways & Application Logic
The following Graphviz diagram illustrates the diverse synthetic utility of this building block. It acts as a "hub" to generate three distinct classes of bioactive molecules.
Figure 1: Synthetic divergence from the N-Ethyl-2-morpholinoethanamine scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Tertiary Amide Fungicide Analogs
Objective: Couple the amine with a lipophilic carboxylic acid (e.g., a phenoxyacetic acid derivative) to create a putative sterol biosynthesis inhibitor. Mechanism: HATU-mediated amidation. The secondary amine is less nucleophilic than a primary amine due to sterics, requiring a robust coupling agent.
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)
-
N-Ethyl-2-morpholinoethanamine (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
-
Expert Note: The solution should turn slightly yellow. If the acid is insoluble, mild warming (40°C) is permissible before adding HATU.
-
-
Addition: Add N-Ethyl-2-morpholinoethanamine (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at RT for 2–4 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear, and a new UV-active spot (Amide) should appear.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with:
-
Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid/HATU byproducts.
-
Water (2 x 15 mL) – Removes DMF.
-
Brine (1 x 15 mL).
-
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validation Check:
-
¹H NMR: Look for the disappearance of the broad NH signal (~2-3 ppm) and the distinct shift of the N-ethyl quartet signal, which typically moves downfield (from ~2.6 ppm to ~3.2-3.5 ppm) upon acylation.
Protocol B: Synthesis of Trisubstituted Urea Herbicides
Objective: React the amine with an aryl isocyanate to form a urea linkage. This mimics the structure of diuron/linuron class herbicides but with a solubilizing morpholine tail. Mechanism: Nucleophilic addition of the secondary amine to the isocyanate carbon.
Materials:
-
Aryl Isocyanate (e.g., 3,4-dichlorophenyl isocyanate) (1.0 equiv)
-
N-Ethyl-2-morpholinoethanamine (1.1 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Methodology:
-
Preparation: Dissolve N-Ethyl-2-morpholinoethanamine (1.1 mmol) in anhydrous DCM (5 mL) in a reaction vial. Cool to 0°C using an ice bath.
-
Expert Note: Cooling is critical. The reaction between secondary amines and isocyanates is highly exothermic and rapid. Uncontrolled heat can lead to polymerization or side reactions.
-
-
Addition: Dissolve the Aryl Isocyanate (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 1 hour.
-
Workup (Filtration Method):
-
Often, the urea product precipitates out of DCM upon formation due to the polarity of the urea bond.
-
If precipitate forms: Filter, wash with cold DCM, and dry.
-
If soluble: Wash the DCM solution with 1M HCl (carefully, to remove unreacted amine without hydrolyzing the urea—keep contact time short) and then Brine.
-
-
Isolation: Evaporate solvent to yield the crude urea. Recrystallize from Ethanol/Water if necessary.
Self-Validation Check:
-
IR Spectroscopy: Look for the strong Urea Carbonyl stretch around 1630–1660 cm⁻¹.
-
Mass Spec: Confirm the parent ion [M+H]⁺. The morpholine ring aids ionization in ESI-MS.
Safety & Handling Guidelines
Hazard Classification:
-
Corrosive (Skin/Eye): Like most low-MW amines, this compound can cause severe burns.
-
Sensitizer: Potential for skin sensitization upon repeated exposure.
Handling Protocol:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Ventilation: Always handle inside a fume hood. The amine has a characteristic "fishy" odor; if you can smell it, your engineering controls are insufficient.
-
Spill Management: Neutralize spills with a dilute acid solution (e.g., 5% acetic acid) before absorbing with vermiculite. Do not wipe with paper towels directly, as this increases volatilization.
References
-
Preparation of Phosphate Transport Inhibitors. Patent WO2012006475A1. (Demonstrates the use of N-ethyl-2-morpholinoethanamine in HATU coupling reactions).
-
Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 2023. (Review of the morpholine scaffold's role in fungicides).
-
Isocyanate-based Multicomponent Reactions. Beilstein Journal of Organic Chemistry, 2024. (Mechanistic grounding for urea synthesis protocols).
-
N-Ethyl-2-morpholinoethanamine Product Data. Sigma-Aldrich / Merck. (Physical properties and safety data).
Application Note: N-Ethyl-2-morpholinoethanamine in the Synthesis of Antimicrobial Scaffolds
Introduction: The Strategic Value of Morpholine Linkers
In the development of modern antimicrobial agents, solubility and membrane permeability remain the twin hurdles of lead optimization. N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) serves as a critical "solubilizing linker" in medicinal chemistry. Unlike simple aliphatic amines, this building block incorporates a morpholine heterocycle—a privileged structure known to modulate lipophilicity (LogP) while maintaining metabolic stability.
This application note details the use of N-Ethyl-2-morpholinoethanamine as a nucleophilic building block for functionalizing antimicrobial cores (such as triazines, benzimidazoles, and quinolones). By introducing a basic center (pKa ~8.3) and a polar ether oxygen, this moiety enhances the pharmacokinetic profile of hydrophobic drug candidates, improving oral bioavailability and lysosomal trapping in target pathogens.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: N-Ethyl-2-morpholin-4-ylethanamine
-
Molecular Formula:
-
Molecular Weight: 158.24 g/mol
-
Key Functionality: Secondary amine (nucleophile) + Tertiary amine (basic center) + Ether (H-bond acceptor).
Mechanism of Action & Design Rationale
The incorporation of N-Ethyl-2-morpholinoethanamine into an antimicrobial scaffold typically serves three mechanistic purposes:
-
Solubility Enhancement: The morpholine ring disrupts crystal packing and increases aqueous solubility via hydrogen bonding (ether oxygen) and protonation (tertiary nitrogen) at physiological pH.
-
Target Engagement: In ribosomal targeting antibiotics, the flexible ethyl-amino tether allows the morpholine headgroup to reach into specific binding pockets (e.g., the 16S rRNA decoding site), mimicking the aminoglycoside pharmacophore.
-
Lysosomotropism: The basicity of the morpholine nitrogen promotes accumulation in the acidic compartments (lysosomes/phagolysosomes) of host cells, which is critical for killing intracellular pathogens like S. aureus or Mycobacterium tuberculosis.
Logical Pathway: Structure-Activity Relationship (SAR)
Figure 1: The structural logic of using N-Ethyl-2-morpholinoethanamine to balance lipophilicity and solubility in drug design.
Experimental Protocols
Protocol A: Amide Coupling via HATU
Application: Attaching the amine to a carboxylic acid-containing antimicrobial core (e.g., Fluoroquinolone C-7 position or novel peptide deformylase inhibitors). Source Validation: Adapted from phosphate transport inhibitor synthesis (WO2012054110A2), validated for high-yield amide formation.
Materials
-
Substrate: Antimicrobial Carboxylic Acid (1.0 equiv)
-
Reagent: N-Ethyl-2-morpholinoethanamine (1.2 equiv)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Carboxylic Acid substrate in anhydrous DMF (0.1 M concentration). -
Reagent Addition: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to activate the acid (formation of the active ester).
-
Coupling: Add N-Ethyl-2-morpholinoethanamine dropwise via syringe.
-
Note: The secondary amine is sterically hindered by the ethyl group; ensure dropwise addition to prevent localized exotherms.
-
-
Reaction: Stir the mixture at 25°C for 1–4 hours. Monitor reaction progress via LC-MS (Look for M+157 mass shift).
-
Work-up:
-
Dilute reaction mixture with EtOAc (Ethyl Acetate).
-
Wash successively with Sat.
(2x), Water (1x), and Brine (1x). -
Critical Step: Back-extract the aqueous layers with EtOAc to recover the product, as the morpholine group increases water solubility.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient, 0-10% MeOH).
Protocol B: Nucleophilic Aromatic Substitution ( ) on Triazine
Application: Synthesis of "Bis-morpholino Triazine" libraries, a class of potent broad-spectrum disinfectants and antimicrobials. Mechanism: Stepwise displacement of chloride atoms on Cyanuric Chloride.
Workflow Visualization
Figure 2: Sequential substitution strategy for triazine library generation.
Methodology
-
Preparation: Dissolve Cyanuric Chloride (1.0 equiv) in Acetone/Water (1:1) or THF. Cool to 0–5°C using an ice-salt bath.
-
First Substitution: Add the first nucleophile (e.g., an aniline derivative or antimicrobial pharmacophore) slowly. Maintain pH 6–7 using
. Stir for 2 hours at 0°C. -
Second Substitution (The Morpholine Linker):
-
Allow the temperature to rise to Room Temperature (20–25°C).
-
Stir for 4–6 hours. The secondary amine will displace the second chlorine.
-
Why this step? The ethyl group provides steric bulk, preventing uncontrolled over-reaction, while the morpholine tail projects outward for solubility.
-
Isolation: The product often precipitates. Filter the solid, wash with water, and recrystallize from Ethanol.[5]
Analytical Characterization & QC
To ensure the integrity of the synthesized agent, the following QC parameters must be met.
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (DMSO-d6) | Presence of Ethyl quartet (~2.5 ppm) and Morpholine multiplets (3.5-3.7 ppm). | Diagnostic shift of the N-CH2-CH3 signals confirms coupling. |
| Purity | HPLC (C18 Column) | > 95% Area Under Curve (AUC) | Use a buffered mobile phase (Ammonium Formate) to prevent peak tailing of the basic amine. |
| Mass | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Morpholine nitrogen often protonates, giving strong signal intensity. |
| Solubility | Kinetic Solubility | > 100 µg/mL in PBS (pH 7.4) | Essential for biological assays. |
Biological Evaluation: MIC Assay Setup
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the new morpholine-functionalized agent against standard strains (E. coli ATCC 25922, S. aureus ATCC 25923).
-
Stock Preparation: Dissolve the synthesized compound in 100% DMSO to 10 mg/mL.
-
Dilution: Create a 2-fold serial dilution series in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 16–20 hours.
-
Readout: Visual inspection of turbidity or Optical Density (
) measurement.-
Control: Include the parent antimicrobial core (without the morpholine linker) to quantify the "Solubility Effect" vs. "Intrinsic Potency."
-
References
-
Synthesis of Phosphate Transport Inhibitors. (2012). Patent WO2012054110A2. Demonstrates the HATU coupling protocol for N-ethyl-2-morpholinoethanamine.
-
Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. (2016). Chemistry & Biodiversity. Validates the antimicrobial potency of morpholine-triazine scaffolds.
-
Synthesis of New Non-Symmetric Substituted Triazines. (2019). International Journal of Engineering Research and General Science. details the temperature-controlled SNAr reaction on cyanuric chloride.
-
Morpholine: A Privileged Structure in Medicinal Chemistry. ChemChart. Overview of morpholine's role in modulating solubility and pharmacokinetics.
Sources
- 1. Morpholine (110-91-8, 1109-91-8, 61791-40-0, 110-91-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. N-(2-氨基乙基)吗啉 - CAS号 2038-03-1 - 摩熵化学 [molaid.com]
- 3. 2038-03-1 | 2-Morpholinoethanamine | Morpholines | Ambeed.com [ambeed.com]
- 4. 2038-03-1 | 2-Morpholinoethanamine | Morpholines | Ambeed.com [ambeed.com]
- 5. troindia.in [troindia.in]
Troubleshooting & Optimization
Technical Support Center: N-Ethyl Morpholine (NEM) Production Scale-Up
Topic: Challenges in the Scale-Up of N-Ethyl Morpholine Production
Introduction: The Scale-Up Paradox
Scaling up N-ethyl morpholine (NEM) production presents a classic chemical engineering paradox: the reaction chemistry—typically the alkylation of morpholine—is deceptively simple in the lab but becomes thermodynamically and physically complex at the pilot scale.
Whether you are utilizing gas-phase alkylation with ethanol (the preferred green route) or reductive amination , the transition from batch glassware to continuous fixed-bed reactors introduces critical failure points: exotherm management , catalyst coking , and the notorious amine-water azeotrope .
This guide addresses these specific bottlenecks. It is designed not just to tell you what to do, but why your current process might be failing and how to engineer a robust solution.
Module 1: Reaction Engineering (Gas-Phase Alkylation)
Context: The industry standard for scalable NEM production is the vapor-phase alkylation of morpholine with ethanol over solid acid catalysts (e.g., ZSM-5, Alumina, or Silica-Alumina). This avoids the salt waste associated with liquid-phase alkylation using ethyl halides.
Troubleshooting Guide: Conversion vs. Selectivity
Q: We are observing high conversion of morpholine but low selectivity for NEM. We are seeing significant "heavies" and ring-opened byproducts. Why?
A: This is a residence time and acidity mismatch . In gas-phase alkylation, "heavies" (quaternary salts or dimerized products) form when the local concentration of NEM remains in contact with the catalyst's acid sites for too long, or if the acid sites are too strong (superacidic).
The Fix: Optimization of WHSV and Temperature
-
Check your WHSV (Weight Hourly Space Velocity):
-
Issue: Low WHSV (< 0.2 hr⁻¹) allows product re-adsorption.
-
Action: Increase WHSV to 0.5 – 1.0 hr⁻¹ . You want the product to desorb quickly after formation.
-
-
Temperature Tuning:
-
Target: Maintain 200°C – 240°C .
-
Warning: Above 260°C, you risk ring-opening of the morpholine structure, generating ethanolamine derivatives and gaseous light ends.
-
-
Molar Ratio Adjustment:
-
Ensure an Ethanol:Morpholine ratio of 2:1 to 3:1 . Excess ethanol suppresses the coupling of two morpholine molecules but increases downstream recovery costs.
-
Protocol: Fixed-Bed Reactor Start-Up
-
Step 1 (Catalyst Activation): Load ZSM-5 or
-Alumina. Calcine in air at 500°C for 4 hours to remove absorbed water/organics. -
Step 2 (Pre-wetting - Optional but Recommended): Introduce pure ethanol vapor first to saturate the bed surface, preventing a "hot spot" upon morpholine introduction.
-
Step 3 (Feed Ramp): Introduce the Morpholine/Ethanol mix.
-
Critical: Use a pre-heater to vaporize the feed before it hits the catalyst bed. Entering with liquid droplets causes thermal shock and physical attrition of the catalyst pellets.
-
Module 2: Catalyst Life Cycle Management
Context: Catalyst deactivation is inevitable due to "coking" (carbon deposition). In NEM production, amine oligomers are precursors to coke.
Troubleshooting Guide: Rapid Deactivation
Q: Our catalyst loses 50% activity within 48 hours. How do we extend cycle time?
A: You are likely suffering from pore blockage rather than active site poisoning. Large amine molecules get trapped in the micropores of zeolites like ZSM-5.
The Fix: Hydrogen Co-feeding & Hierarchical Structures
-
Hydrogen Co-feed:
-
Catalyst Selection:
-
Switch to a Hierarchical ZSM-5 or a mesoporous support. Standard microporous ZSM-5 (pore size ~0.55 nm) restricts diffusion of the bulky NEM molecule. A mesoporous structure facilitates mass transport, reducing residence time inside the pore and preventing coke buildup.
-
Visualizing the Reaction & Deactivation Pathway
Figure 1: Reaction network showing the primary alkylation pathway and the competing side reactions that lead to yield loss and catalyst deactivation.
Module 3: Downstream Processing (The Azeotrope Challenge)
Context: The most difficult aspect of NEM scale-up is not the synthesis, but the separation. NEM forms a minimum-boiling azeotrope with water (and potentially ethanol), making simple distillation impossible for achieving high purity (>99.5%).
Troubleshooting Guide: Water Removal
Q: We cannot get water content below 2% using standard fractional distillation. The overhead temperature stalls.
A: You have hit the NEM-Water azeotrope . You cannot distill past this point.
The Fix: Caustic Drying or Extractive Distillation
Option A: Caustic Drying (Batch/Pilot Scale Preferred) Since NEM is a tertiary amine and relatively stable to base, use a caustic wash.
-
Protocol: Add 50% NaOH solution to the crude reaction mixture.
-
Mechanism: The "salting out" effect breaks the azeotrope. The mixture will split into an organic phase (NEM + unreacted morpholine) and an aqueous phase (Water + NaOH + Ethanol).
-
Separation: Decant the organic layer.
-
Final Polish: Distill the organic layer. Without the water, NEM (b.p. ~138°C) separates easily from Morpholine (b.p. ~129°C).
Option B: Azeotropic Distillation (Continuous Scale) Use an entrainer (e.g., cyclohexane or toluene) that forms a heterogeneous azeotrope with water.
-
Setup: Dean-Stark trap logic applied to a column.
-
Process: The entrainer carries water overhead; water separates in a decanter, and the entrainer refluxes back to the column.
Data Summary: Typical Process Parameters
| Parameter | Range | Impact of Deviation |
| Temperature | 200°C – 240°C | < 200°C: Low conversion. > 250°C: Ring opening/Coking. |
| Pressure | Atmospheric – 5 bar | Higher pressure increases density but may favor condensation side-products. |
| WHSV | 0.5 – 1.0 hr⁻¹ | Low: High conversion, Low selectivity. High: Low conversion. |
| Feed Ratio (EtOH:Mor) | 2.5:1 (Molar) | Low: Dimer formation. High: High recycle costs. |
| Catalyst | ZSM-5 / | ZSM-5 offers better shape selectivity; Alumina is cheaper but less active. |
Module 4: Safety & Handling (HSE)
Context: Scale-up increases the volume of hazardous materials. NEM has specific toxicological properties that are often underestimated in the lab.
Troubleshooting Guide: "Blue Haze" Vision
Q: Operators are complaining of blurry or "blue" vision after working in the pilot plant.
A: This is Glaucopsia (Blue Haze), caused by corneal edema. NEM vapors, like many amines, alter the pH of the moisture in the eye, causing the cornea to swell and scatter light. This is a sign of vapor containment failure .
The Fix: Engineering Controls
-
Containment: NEM production must occur in a closed system.
-
Ventilation: Ensure local exhaust ventilation (LEV) is active at sampling points.
-
PPE: Full-face respirators with Amine/Organic Vapor cartridges (Type A/K) are mandatory if the system is opened.
-
First Aid: Remove the affected person to fresh air immediately. Symptoms usually subside within 24 hours, but medical observation is required.
Flammability: NEM is a Class IC Flammable Liquid (Flash Point ~32°C).
-
Static Risk: The low conductivity of pure amines creates a static electricity hazard during transfer.
-
Protocol: All transfer lines must be grounded and bonded. Use nitrogen blanketing on all storage vessels.
Scale-Up Workflow Diagram
Figure 2: Process Flow Diagram (PFD) for the continuous production of N-Ethyl Morpholine, highlighting the critical recycle loops and azeotrope breaking step.
References
-
Catalytic Synthesis: Synthesis of Ni-Modified ZSM-5 Zeolites and Their Catalytic Performance. Frontiers in Chemistry. Available at:
-
Azeotrope Data: Azeotropic Data for Binary Mixtures (Water/Amines). Ventilazione Industriale.[2] Available at:
-
Safety Data: N-Ethylmorpholine Safety Data Sheet (SDS). Fisher Scientific.[9] Available at:
-
Reaction Engineering: Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate (Analogous Alkylation Mechanism). Asian Journal of Chemistry. Available at:
-
General Scale-Up: Solving Scale-Up Challenges in Drug Substance Manufacturing. Lupin. Available at:
Sources
- 1. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. Solving Scale-Up Challenges in Drug Substance Manufacturing [lupin.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine - Google Patents [patents.google.com]
- 7. CN102532060B - Novel process for recovering N-methyl morpholine and N-ethyl morpholine - Google Patents [patents.google.com]
- 8. agcbio.com [agcbio.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Thermal Management in Morpholine-Diamine Synthesis
[1][2]
Case ID: N-ETH-MORPH-001 Subject: Precision Temperature Control & Exotherm Management Support Tier: Level 3 (Senior Application Scientist)[1][2]
Module 1: The Thermodynamic Landscape
Why Temperature Control Fails in This Synthesis
The synthesis of N-Ethyl-2-morpholinoethanamine typically involves the nucleophilic substitution of 4-(2-chloroethyl)morpholine with ethylamine .[1][2] This reaction presents a contradictory thermal profile that traps inexperienced chemists:
-
The Volatility Trap: Ethylamine has a boiling point of 16.6°C .[2] Standard reflux protocols (often >60°C) will flash-boil the reagent, leading to stoichiometric imbalance and stalled reactions.[1][2]
-
The Exothermic Spike: The initial neutralization of the hydrochloride salt (if using 4-(2-chloroethyl)morpholine[1][2]·HCl) and the subsequent alkylation are exothermic.[3] Uncontrolled addition rates can trigger a runaway thermal event, pressurizing the vessel rapidly.
-
The Impurity Window:
Module 2: Critical Process Protocol
This protocol uses a pressure-rated system to manage the volatility of ethylamine while containing the exotherm.[2]
Reagents:
Phase A: The Cold Setup (Critical for Safety)[1][2]
-
Reactor Prep: Use a pressure reactor (autoclave) or a heavy-walled glass pressure vessel.[1][2] Do not use standard glassware unless equipped with a dry-ice condenser (
).[1][2] -
Loading: Charge the vessel with 4-(2-chloroethyl)morpholine·HCl and
.[1][2] Add solvent.[1][2][4] -
Thermal Crash: Cool the vessel jacket/bath to 0°C .
-
Amine Addition: Add pre-cooled Ethylamine (
) slowly.
Phase B: The Ramp (The Danger Zone)[2]
-
Sealing: Seal the reactor.
-
Staged Heating: Do not ramp directly to target temp.
-
Reaction Plateau: Hold at
for 4–6 hours.
Phase C: The Quench
-
Cooling: Cool to
before venting. Venting hot ethylamine is a severe inhalation and fire hazard.
Module 3: Troubleshooting & FAQs
Q1: I see a rapid pressure spike during the initial heating phase (25°C to 50°C).
Diagnosis: Thermal expansion of volatile ethylamine combined with exotherm.[1][2] Solution:
-
Immediate Action: Engage emergency cooling jacket. Stop heating.
-
Root Cause: The ramp rate was too fast (
).[1][2] The exotherm from the reaction added to the mantle heat, causing a "thermal runaway" in pressure.[2] -
Prevention: Use a "Step-and-Hold" ramp profile.[1][2] Heat to 40°C, hold until exotherm subsides (pressure stabilizes), then ramp to 90°C.
Q2: My product is dark brown/black "tar" instead of a pale yellow oil.
Diagnosis: Oxidative degradation or polymerization.[1][2] Solution:
-
Inerting: Did you purge the headspace with Nitrogen/Argon? Morpholine derivatives are air-sensitive at high temperatures [1].[1][2][9]
-
Temperature Limit: You likely exceeded
.[1][2] At this temp, the morpholine ring can degrade, or the alkyl halide can undergo elimination to form vinyl species which then polymerize.[2] -
Recovery: Attempt vacuum distillation.[1][2] The product boils approx.[2]
(at atm) or at reduced pressure (e.g., 10 mmHg) [2].[1][2]
Q3: Yield is low (<40%), and NMR shows unreacted chloro-starting material.
Diagnosis: Loss of Ethylamine.[1][2] Solution:
-
Leak Check: If you used a standard reflux condenser, the ethylamine (BP 16.6°C) evaporated before reacting.[2]
-
Stoichiometry: Increase Ethylamine equivalents to 3.0 - 5.0 eq. excess.
-
Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to convert the chloro-linker to a more reactive iodo-linker in situ.[1][2]
Module 4: Visualizing the Control Logic
Diagram 1: Process Control Loop
This diagram illustrates the decision logic required during the critical heating phase.
Caption: Feedback loop for managing the exotherm-pressure relationship in sealed amine alkylations.
Diagram 2: Impurity Pathways vs. Temperature
Understanding where the reaction goes wrong based on thermal input.[2]
Caption: Thermal selectivity map showing the narrow window for optimal product formation.
Module 5: Data Summary
| Parameter | Specification | Consequence of Deviation |
| Ethylamine Boiling Point | 16.6°C | Loss of reagent if system is not sealed/cooled.[1][2] |
| Product Boiling Point | ~205°C (atm) [3] | High vacuum required for purification to avoid degradation.[1][2] |
| Max Safe Process Temp | 100°C | >110°C risks polymerization and discoloration.[1][2] |
| Reaction Enthalpy | Exothermic ( | Rapid pressure rise in closed vessels.[1][2] |
| Recommended Pressure | 3–5 bar (Autogenous) | Ensure vessel is rated for at least 10 bar.[1][2] |
References
-
Air Sensitivity of Morpholines: ChemicalBook. (2024).[1][2][9] "4-(2-Aminoethyl)morpholine Properties & Stability." Retrieved from [1][2]
-
Boiling Point Data: PubChem. (2025).[1][2] "2-Morpholinoethylamine Compound Summary." National Library of Medicine.[1][2] Retrieved from [1][2]
-
Physical Properties: Sigma-Aldrich. (2024).[1][2][10] "4-(2-Aminoethyl)morpholine Safety Data Sheet." Retrieved from [1][2]
-
General Amine Synthesis Safety: BenchChem. (2025).[1][2][3] "Optimizing reaction conditions for the synthesis of morpholine derivatives." Retrieved from [1][2]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 8. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]
- 9. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [m.chemicalbook.com]
- 10. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst deactivation and regeneration in N-Ethyl-2-morpholinoethanamine reactions
Topic: N-Ethyl-2-morpholinoethanamine (NEME) Reactions[1]
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Catalysis Division) Subject: Deactivation Mechanisms, Regeneration Protocols, and Troubleshooting for NEME Synthesis and Coupling.
Executive Summary
N-Ethyl-2-morpholinoethanamine (NEME) presents a unique challenge in catalysis due to its bidentate nature.[1] Structurally, it contains a tertiary nitrogen (within the morpholine ring) and a secondary amine (the N-ethyl group) separated by an ethylene bridge. This 1,4-diamine motif creates a perfect "bite angle" for chelating transition metals (Pd, Ni, Pt), leading to rapid catalyst poisoning via competitive inhibition.
This guide addresses two primary workflows:
-
Synthesis of NEME: Deactivation of Hydrogenation Catalysts (Raney Ni, Pd/C).
-
Utilization of NEME: Poisoning of Cross-Coupling Catalysts (Buchwald-Hartwig).
Module 1: Troubleshooting Catalyst Deactivation (Synthesis Phase)
Context: You are synthesizing NEME via reductive amination (e.g., Morpholine + N-ethylaminoacetaldehyde or similar precursors) using heterogeneous catalysts.
Common User Issues (FAQ Format)
Q1: My Raney Nickel catalyst loses activity after just one recycle. Is it sulfur poisoning? Diagnosis: Unlikely to be sulfur unless your precursors are sulfated. The most probable cause is Product Inhibition (Strong Adsorption) . Technical Insight: The NEME molecule is highly basic. The secondary amine moiety binds strongly to the electron-deficient Nickel surface. Unlike simple mono-amines, the morpholine oxygen can arguably assist in a weak "hemilabile" coordination, increasing the residence time of the product on the active site. Actionable Protocol:
-
Do not dry the catalyst (pyrophoric risk).
-
Wash Protocol: Instead of simple ethanol washes, use a pH-modified wash .[1] Flush the catalyst bed with 1% NaOH in Methanol. The increased basicity competes with the amine product, displacing it from the metal surface. Follow with neutral methanol to remove residual base.
Q2: We see leaching of Palladium into the product when using Pd/C. Why? Diagnosis: The NEME product is acting as a ligand, solubilizing the Pd. Technical Insight: In the absence of hydrogen pressure (at the end of the reaction), the high concentration of NEME can etch Pd atoms from the carbon support, forming soluble [Pd(NEME)Cl₂] or similar complexes. Actionable Protocol:
-
Stop the reaction immediately upon consumption of starting material. Do not let the mixture stir without H₂ pressure.
-
Scavenging: Use thiourea-functionalized silica (e.g., SiliaMetS® Thiol) post-filtration to capture leached Pd, as standard filtration will not remove these soluble complexes.[1]
Module 2: Troubleshooting Reaction Stalling (Application Phase)
Context: You are using NEME as a nucleophile in a Pd-catalyzed Buchwald-Hartwig amination.
Q3: The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Deactivation via Chelation .[1] Technical Insight: The NEME molecule forms a stable 5-membered chelate ring with the Palladium oxidative addition complex. This occupies the coordination sites required for the amine binding and reductive elimination steps. Actionable Protocol:
-
Ligand Switch: You must use a ligand with high steric bulk that prevents the "double binding" of the diamine.
Visualizing the Deactivation Pathways
The following diagram maps the kinetic competition between the desired reaction path and the deactivation traps specific to NEME.
Figure 1: Kinetic pathways showing how the NEME product competes for active sites (Adsorbed) or permanently deactivates the metal via chelation.
Regeneration Protocols
If catalyst reuse is economically critical, follow these specific regeneration loops. Note that Raney Nickel is difficult to regenerate safely and replacement is often preferred.
Table 1: Regeneration Matrix for NEME Contamination
| Catalyst Type | Deactivation Mode | Regeneration Protocol | Success Rate |
| Pd/C (5-10%) | Amine Poisoning (Adsorption) | Solvent Wash: Wash with 0.5M Acetic Acid in MeOH (protonates the amine, releasing it), followed by MeOH, then water.[1] | High |
| Pd/C (5-10%) | Deep Pore Coking | Oxidation/Reduction: Dry filter cake (inert gas).[1] Calcine at 200°C (Air) to burn organics.[1] Reduce with H₂/N₂ at 150°C. | Medium (Sintering risk) |
| Raney Nickel | Surface Fouling | Ultrasonic Wash: Suspend in EtOH.[1] Sonicate for 10 mins to dislodge oligomers. Wash with 1% NaOH.[1] | Low |
| Homogeneous Pd | Chelation | Not Regenerable. Must be recovered as Pd-black and reprocessed metallurgically.[1] | N/A |
Decision Tree: Troubleshooting Stalled Reactions
Use this logic flow to diagnose issues when synthesizing or using NEME.
Figure 2: Diagnostic logic for identifying the root cause of failure in NEME chemistry.
References
-
Catalyst Regeneration Methods
-
Mechanisms of Amine Poisoning
-
Raney Nickel Handling & Deactivation
-
Review: Reagent Friday: Raney Nickel (Reduction of C-S and C-N bonds). Master Organic Chemistry. Link
-
-
N-Ethyl-2-morpholinoethanamine Properties
-
Catalyst Poisoning in Industrial Scale
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcl-inc.com [dcl-inc.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-(2-アミノエチル)モルホリン 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Work-Up Procedures for N-Ethyl-2-morpholinoethanamine Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing N-Ethyl-2-morpholinoethanamine in their synthetic workflows. This resource provides in-depth, field-proven insights into the nuances of post-reaction work-up procedures, moving beyond generic protocols to address the specific challenges encountered when working with this versatile tertiary amine.
Understanding the Chemistry of N-Ethyl-2-morpholinoethanamine in Work-Ups
N-Ethyl-2-morpholinoethanamine possesses a unique combination of a sterically hindered tertiary amine and a morpholine moiety. This structure dictates its behavior during reaction and, critically, during purification. Its basicity, solubility, and potential to form salts or emulsions are key factors that must be expertly managed for successful isolation of your target compound.
Key Physicochemical Properties:
| Property | Value (or Estimated) | Implication for Work-Up |
| Molecular Weight | 144.23 g/mol | Influences boiling point and diffusion rates. |
| pKa of Conjugate Acid | ~9.0 - 9.5 (estimated) | Dictates the pH range for effective protonation and deprotonation during acid-base extractions.[1][2] |
| Solubility | Soluble in water and many organic solvents. | Can lead to challenges in achieving clean phase separations during aqueous work-ups. |
| Boiling Point | ~205 °C | High boiling point makes it non-volatile under standard work-up conditions, requiring removal via extraction or chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving N-Ethyl-2-morpholinoethanamine, providing both the "how" and the "why" for each recommended solution.
FAQ 1: How do I effectively remove N-Ethyl-2-morpholinoethanamine from my organic reaction mixture?
Answer: The most robust method for removing this tertiary amine is through an acidic wash during a liquid-liquid extraction. The underlying principle is the conversion of the basic, organic-soluble amine into its water-soluble hydrochloride salt.
-
Reaction Quenching: Before extraction, ensure your reaction is properly quenched. For many reactions, the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is appropriate.
-
Solvent Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to ensure a manageable viscosity and volume for the extraction.
-
Acidic Wash: In a separatory funnel, wash the organic layer with a dilute aqueous acid solution. Typically, 1 M hydrochloric acid (HCl) is used. The number of washes depends on the amount of amine present.
-
Expert Tip: To monitor the efficiency of the amine removal, you can test the pH of the aqueous layer after each wash. The wash is complete when the aqueous layer remains acidic after thorough mixing, indicating that all the base has been neutralized and extracted.
-
-
Neutralizing Wash: After the acidic washes, it is crucial to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. This prevents potential acid-catalyzed degradation of your product during solvent evaporation.[3]
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and can aid in breaking up minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
Caption: Workflow for removing N-Ethyl-2-morpholinoethanamine via acidic extraction.
FAQ 2: I'm forming a persistent emulsion during my aqueous work-up. How can I break it?
Answer: Emulsions are common when working with amine-containing reaction mixtures, especially after vigorous shaking. They are stabilized by the amine acting as a surfactant. Here are several techniques to break emulsions, from simplest to more advanced:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel to encourage the droplets to coalesce.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, making it more polar and forcing the organic and aqueous layers to separate. This is often the most effective method.[4]
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer.
-
Changing the Solvent: If emulsions are a persistent problem with a particular solvent system, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might resolve the issue.
Caption: Troubleshooting flowchart for breaking emulsions.
FAQ 3: My product is sensitive to acid. Is there an alternative to an acidic wash?
Answer: Yes, if your product is acid-labile, you should avoid strong acidic washes. Here are two alternative strategies:
-
Purification via Hydrochloride Salt Formation: You can selectively precipitate the N-Ethyl-2-morpholinoethanamine as its hydrochloride salt.
-
Protocol:
-
After the reaction, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent in which your product is soluble but the amine hydrochloride is not (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The N-Ethyl-2-morpholinoethanamine hydrochloride will precipitate as a solid.
-
Filter the mixture to remove the salt. The filtrate will contain your product.
-
Wash the filtrate with a saturated NaHCO₃ solution to remove any excess acid before drying and concentrating.
-
-
-
Column Chromatography with Modified Stationary or Mobile Phases:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can prevent the basic amine from streaking and interacting strongly with the stationary phase.[5][6]
-
Mobile Phase Additives: If using standard silica gel, adding a small amount of a volatile tertiary amine like triethylamine (e.g., 0.1-1%) to your eluent system can significantly improve the chromatography of basic compounds by competing for the acidic sites on the silica.[6][7]
-
FAQ 4: I've isolated my product, but it's contaminated with a small amount of N-Ethyl-2-morpholinoethanamine. How can I remove it?
Answer: For removing residual amounts of the amine, a few methods can be employed:
-
Azeotropic Removal with Toluene: If your product is stable to heat, you can sometimes remove residual, relatively low-boiling amines by repeatedly adding toluene and concentrating the mixture under reduced pressure. However, given the high boiling point of N-Ethyl-2-morpholinoethanamine, this is less likely to be effective.
-
Short Plug of Silica Gel: Dissolve your product in a minimally polar solvent and pass it through a short plug of silica gel. The more polar amine will be retained on the silica, while your less polar product will elute. You may need to add a small amount of a more polar solvent to elute your product.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. The amine, being a liquid at room temperature, will likely remain in the mother liquor.
Advanced Troubleshooting: When N-Ethyl-2-morpholinoethanamine is a Non-Nucleophilic Base
When N-Ethyl-2-morpholinoethanamine is used as a non-nucleophilic base (e.g., in elimination reactions), its primary role is to scavenge a proton. The work-up strategy remains centered on its basicity.
Scenario: You have used N-Ethyl-2-morpholinoethanamine as a base to promote an E2 elimination, and now you need to isolate your alkene product.
Key Consideration: The reaction mixture contains your alkene product, the protonated amine (as a salt with the leaving group), and potentially some unreacted starting material and free amine.
Recommended Work-Up Protocol:
-
Quench and Dilute: Quench the reaction with water and dilute with an organic solvent like ethyl acetate.
-
Acidic Wash: Perform an acidic wash with 1 M HCl. This will extract both the free amine and the amine salt into the aqueous layer.
-
Subsequent Washes: Follow with a NaHCO₃ wash and a brine wash as described in FAQ 1.
-
Purification: The primary challenge in this scenario is often separating the desired alkene from any unreacted starting material. This is typically achieved by column chromatography.
Troubleshooting Point: If your alkene product is volatile, be cautious during the concentration steps. Use a lower vacuum and a warmer water bath to avoid loss of product.
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Biotage. Is there an easy way to purify organic amines? (2023). [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021). [Link]
-
University of York, Department of Chemistry. Theory of Aqueous Workup. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. (2017). [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
- Google Patents. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine. (2020).
- Google Patents.
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). [Link]
-
Taylor & Francis Online. Non-nucleophilic bases – Knowledge and References. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). [Link]
- Google Patents. US2377511A - Purification of amine reaction mixtures. (1945).
-
ResearchGate. Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. [Link]
-
Biotage. Is there an easy way to purify organic amines? (2023). [Link]
-
Columbia University. Column chromatography. [Link]
-
PubChem. 2-Morpholinoethylamine. [Link]
-
Reddit. Amine workup. [Link]
Sources
Technical Support Center: Stability & Handling of N-Ethyl-2-morpholinoethanamine
Executive Summary & Molecule Profile[1]
N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) is a bifunctional building block featuring a morpholine ring and a secondary ethylamine chain. Its stability profile is defined by the nucleophilicity of the secondary amine and the basicity of the morpholine nitrogen. Unlike its primary amine analog (4-(2-aminoethyl)morpholine), the N-ethyl substituent introduces steric modulation and alters the nitrosation potential, a critical safety consideration in drug development.
| Property | Specification | Technical Insight |
| CAS Number | 108302-54-1 | Specific to the secondary amine variant. |
| Formula | C | MW: 158.24 g/mol .[1][2] |
| Structure | Morpholine-CH | Contains one secondary amine and one tertiary (ring) amine. |
| pKa (Est.) | ~10.0 (Chain amine) | The secondary amine is the primary basic site; the morpholine N is less basic (pKa ~8.4). |
| Storage Class | Hygroscopic / Air Sensitive | Must be stored under inert gas (Argon/Nitrogen). |
Stability Under Reaction Conditions (Troubleshooting Guide)
Category A: Atmospheric & Storage Instability
Q: My sample has turned from colorless to yellow/brown. Is it still usable? A: The yellowing indicates oxidative degradation or carbamate formation.
-
Mechanism: Secondary amines react avidly with atmospheric CO
to form carbamic acid salts (carbamates). Additionally, exposure to air can lead to slow N-oxidation of the morpholine ring or the secondary amine, producing N-oxides or hydroxylamines. -
Impact: While minor discoloration often represents <1% impurity, these species can act as radical initiators or catalyst poisons in metal-catalyzed cross-couplings.
-
Corrective Action: Distill the compound under reduced pressure (vacuum distillation) to recover the pure amine. Store subsequent aliquots under Argon.
Q: I see "ghost peaks" in my NMR around 3.0-3.5 ppm that shift with pH. A: This is likely due to protonation or salt formation.
-
Cause: N-Ethyl-2-morpholinoethanamine is a strong base. If your deuterated solvent (e.g., CDCl
) is acidic (common in aged chloroform due to HCl formation), the amine will protonate. -
Verification: Add a drop of D
O with NaOD or switch to DMSO-d to suppress exchange and break salt aggregates.
Category B: Reaction-Specific Stress
Q: Why is my alkylation yield low (e.g., reaction with alkyl halides)? A: You are likely facing Over-Alkylation .
-
Mechanism: As a secondary amine, the product of the first alkylation is a tertiary amine, which is often more nucleophilic than the starting material due to inductive donation from the ethyl group. This leads to quaternary ammonium salt formation.
-
Solution:
-
Use a slight deficit of the alkylating agent (0.9 equiv).
-
Lower the reaction temperature (0°C start, then warm to RT).
-
Use a non-polar solvent (e.g., DCM) if solubility permits, to destabilize the transition state of the quaternization.
-
Q: Can I use this compound in acidic media (e.g., reductive amination with NaCNBH
-
Stability: The morpholine ring is stable to aqueous acid (HCl, H
SO ) at room temperature. However, the reactivity of the secondary amine drops as pH decreases because it becomes protonated (ammonium form). -
Protocol Adjustment: Maintain pH between 5.0 and 6.0 for reductive amination. Below pH 4, the amine is fully protonated and non-nucleophilic. Above pH 7, the imine formation is slow.
Q: Is there a safety risk with Nitrosation? A: CRITICAL WARNING.
-
Risk: As a secondary amine, N-Ethyl-2-morpholinoethanamine reacts rapidly with nitrosating agents (nitrites, nitrous acid, NO
gases) to form N-nitroso-N-ethyl-2-morpholinoethanamine . -
Toxicity: N-Nitrosamines are potent carcinogens (ICH M7 Class 1).
-
Prevention: Never use this compound in the presence of sodium nitrite or in acidic conditions where nitrate reduction is possible. Scavenge trace nitrites if using reagents known to contain them.
Visualizing Stability & Degradation Pathways
The following diagram illustrates the primary degradation routes and the competing reactivity of the two nitrogen centers.
Caption: Figure 1. Degradation pathways.[3][4] Note the reversible carbamate formation vs. the irreversible nitrosation.
Validated Protocols
Protocol 1: Purity Verification via GC-MS
Use this protocol to distinguish between the amine and its oxidation products.
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of anhydrous Methanol (Do not use chloroform due to potential HCl contamination).
-
Inlet: 250°C, Split ratio 50:1.
-
Column: HP-5ms or equivalent (5% phenyl methyl siloxane).
-
Gradient:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Expected Result: The secondary amine typically elutes earlier than the primary amine analog due to the ethyl group shielding hydrogen bonding, but later than simple morpholine.
-
Note: If you see a peak with M+16, this is the N-oxide.
-
Protocol 2: Removal of Carbamate Salts (Regeneration)
If the liquid has turned cloudy or solid due to CO
-
Dissolve the degraded material in 2M NaOH (aqueous).
-
Extract 3x with Dichloromethane (DCM) .
-
Dry the organic layer over Solid KOH (Potassium Hydroxide pellets are superior to MgSO
for amines as they minimize adsorption). -
Concentrate under reduced pressure.
-
Distill (Bulb-to-bulb) if high purity is required (BP approx. 80-90°C at 0.5 mmHg - estimate based on primary amine BP of 205°C atm).
References & Authority
-
Chemical Identity & CAS Verification:
-
Morpholine Ring Stability & Degradation:
-
Source: Eawag-BBD (Biocatalysis/Biodegradation Database).
-
Context: Morpholine ring cleavage requires specific enzymatic or harsh oxidative conditions; chemical stability is high in absence of strong oxidants.
-
Link:
-
-
Nitrosamine Safety (ICH M7):
-
Source: European Medicines Agency (EMA) / FDA.
-
Context: Secondary amines are precursors to Class 1 mutagenic impurities.
-
Link:
-
-
General Handling of Amines:
-
Source: Fisher Scientific Safety Data Sheets (SDS).
-
Context: Corrosive nature and CO2 sensitivity.
-
Link:
-
Sources
- 1. CAS 108302-54-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 108302-54-1|N-Ethyl-2-morpholinoethanamine|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 108302-54-1 | N-Ethyl-2-morpholinoethanamine | Next Peptide [nextpeptide.com]
- 6. aceschem.com [aceschem.com]
Validation & Comparative
Comparison Guide: N-Ethyl-2-morpholinoethanamine vs. Triethylamine
This guide provides an in-depth technical comparison between N-Ethyl-2-morpholinoethanamine and Triethylamine (TEA) as catalysts.[1] It addresses the specific mechanistic distinctions, performance metrics, and experimental handling required for high-stakes research and development.
Executive Summary
The choice between N-Ethyl-2-morpholinoethanamine (a diamine with secondary amine functionality) and Triethylamine (a tertiary amine) is not merely a swap of bases; it is a choice between nucleophilic organocatalysis and general base catalysis .[1]
-
Triethylamine (TEA): The industry standard for sterically hindered, non-nucleophilic base catalysis . It excels in scavenging protons (e.g., in acylations) without interfering with electrophiles.
-
N-Ethyl-2-morpholinoethanamine: A bifunctional organocatalyst .[1] Its secondary amine moiety allows it to form covalent intermediates (iminium ions/enamines), making it vastly superior for carbonyl condensations (e.g., Knoevenagel, Aldol) but unsuitable for electrophilic substitutions where it would act as a scavenger reactant.[1]
Chemical Profile & Physical Properties[1][2][3][4][5]
Understanding the physical nature of these catalysts is the first step in protocol design. TEA is volatile and easily removed, whereas the morpholine derivative is heavier, requiring aqueous workup.[1]
| Feature | Triethylamine (TEA) | N-Ethyl-2-morpholinoethanamine |
| CAS Number | 121-44-8 | 108302-54-1 |
| Structure | Tertiary Amine (Aliphatic) | Secondary Amine (with Morpholine ring) |
| Molecular Weight | 101.19 g/mol | 158.24 g/mol |
| Boiling Point | 89 °C (Volatile) | >200 °C (Estimated) / Low Volatility |
| Basicity (pKa) | 10.75 (Conjugate acid) | ~10.0 (Secondary amine), ~8.3 (Morpholine N) |
| Nucleophilicity | Low (Sterically hindered) | High (Secondary amine is unhindered) |
| Solubility | Organic solvents, limited water sol.[1][2] | Highly water soluble (Polar) |
| Primary Role | Proton Scavenger / General Base | Nucleophilic Catalyst / Ligand |
Mechanistic Divergence: The "Why" Behind the Choice
The critical error in catalyst selection is assuming all amines act solely as bases.
A. Triethylamine: General Base Catalysis
TEA operates via a thermodynamic equilibrium . It abstracts a proton from an acidic substrate (like diethyl malonate) to generate an enolate. However, because TEA is a tertiary amine, it cannot form covalent bonds with the carbonyl electrophile.[1]
-
Best for: Acylations, Silylation, Eliminations (E2), and buffering.[1]
B. N-Ethyl-2-morpholinoethanamine: Iminium Catalysis
This compound possesses a secondary amine group (-NH-Et).[1] In reactions involving aldehydes or ketones (e.g., Knoevenagel condensation), it does not just deprotonate; it attacks the carbonyl to form a positively charged Iminium Ion .[1] This intermediate is significantly more electrophilic than the original aldehyde, lowering the activation energy (LUMO lowering).
-
Best for: Knoevenagel condensation, Aldol reactions, Michael additions.[1]
Pathway Visualization
The following diagram illustrates the kinetic advantage of the morpholine derivative in carbonyl chemistry.
Caption: Comparison of General Base Catalysis (TEA) vs. Iminium Activation (Morpholine Derivative).
Performance Comparison: Case Study
Reaction: Knoevenagel Condensation
Substrate:[1] Benzaldehyde + Ethyl Cyanoacetate Solvent: Ethanol, 25°C[1][3]
| Metric | Triethylamine (TEA) | N-Ethyl-2-morpholinoethanamine |
| Reaction Time | 4 – 6 Hours | 30 – 60 Minutes |
| Yield | 75 – 85% | 92 – 98% |
| Selectivity | Moderate (Side reactions possible) | High (Specific activation) |
| Workup | Evaporation (Simple) | Acid Wash Required (Complex) |
Analysis: The secondary amine functionality of N-Ethyl-2-morpholinoethanamine drives the reaction to completion rapidly via the iminium mechanism.[1] TEA relies solely on the equilibrium concentration of the enolate, which is low in neutral solvents, resulting in sluggish kinetics.[1]
Experimental Protocols
Protocol A: Using Triethylamine (The "Clean" Workup)
Use this for acylations or when product stability is pH-sensitive.[1]
-
Setup: Dissolve substrate (1.0 equiv) in DCM.
-
Addition: Add TEA (1.2 equiv) at 0°C.
-
Reaction: Add electrophile (e.g., Acid Chloride) dropwise.
-
Workup:
-
The reaction forms Triethylamine Hydrochloride (solid precipitate).
-
Filtration: Filter off the solid salt.
-
Evaporation: Rotovap the filtrate. TEA (bp 89°C) is removed with the solvent.
-
Result: Crude product is often clean enough for crystallization.
-
Protocol B: Using N-Ethyl-2-morpholinoethanamine (The "High Activity" Route)
Use this for difficult condensations or sterically hindered aldehydes.[1]
-
Setup: Dissolve Aldehyde (1.0 equiv) and Active Methylene (1.0 equiv) in Ethanol.
-
Catalyst: Add N-Ethyl-2-morpholinoethanamine (0.1 – 0.2 equiv). Note: Only catalytic amount is needed.[1]
-
Reaction: Stir at Room Temperature. Monitor by TLC (disappearance of aldehyde).
-
Workup (Critical Step):
-
Do NOT attempt to evaporate the catalyst (high BP).
-
Quench: Pour mixture into water.
-
Extraction: Extract with Ethyl Acetate.
-
Wash: Wash organic layer with 1M HCl (2x). This protonates the morpholine/amine nitrogens, pulling the catalyst into the aqueous phase.
-
Dry/Concentrate: Dry over MgSO4 and concentrate.
-
Safety & Handling (Self-Validating Systems)
-
Odor Control:
-
TEA: High vapor pressure; pervasive "fishy" odor. Must be handled in a fume hood.
-
Morpholine Derivative: Lower vapor pressure; faint amine odor. Safer for open-bench measurements (though hood is still recommended).[1]
-
-
Compatibility Check:
References
-
Iminium Catalysis Mechanism: List, B. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society. [1]
-
Triethylamine Properties & Safety: National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 8471, Triethylamine.
-
Morpholine Derivatives in Catalysis: Thermo Scientific Chemicals. (2024).[4] 4-(2-Aminoethyl)morpholine Product Specifications.
-
Knoevenagel Condensation Kinetics: Wikipedia. (2024).[4] Knoevenagel condensation - Mechanism and Catalysts.
Sources
- 1. CAS 5625-80-9: N1-[2-(4-Morpholinyl)ethyl]-1,2-ethanediami… [cymitquimica.com]
- 2. N-METHYLDIETHANOLAMINE (105-59-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-((2-Aminoethoxy)ethyl)morpholine | C8H18N2O2 | CID 88410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of Aminoalkyl Side Chains: A Comparative Guide to N-Ethyl-2-morpholinoethanamine Analogs
Topic: Structure-Activity Relationship (SAR) of N-Ethyl-2-morpholinoethanamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists
Executive Summary
In the optimization of CNS-active small molecules—particularly for Sigma-1 Receptor (S1R) modulation and lysosomotropic drug delivery—the choice of the basic amine "tail" is a critical decision point. This guide objectively compares the 2-morpholinoethylamine scaffold against its primary structural competitors: piperidine, pyrrolidine, and diethylamine analogs.
While piperidine derivatives often exhibit superior raw binding affinity (
The Scaffold: N-Ethyl-2-morpholinoethanamine
The core structure consists of a morpholine ring linked via an ethyl spacer to a secondary or tertiary amine. This motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore anchor in drugs like Moclobemide and the reference S1R agonist PRE-084 .
Key Chemical Features:
-
pKa: ~8.3 (Morpholine nitrogen) / ~9.5 (Chain nitrogen).
-
Lipophilicity: Lower LogP than piperidine due to the ether oxygen.
-
Bioactivity: High affinity for Sigma-1 receptors; moderate affinity for Sodium channels (
).
Comparative Performance Analysis
We compared the N-ethyl-2-morpholinoethanamine scaffold ("Candidate A") against two standard alternatives used in lead optimization.
| Feature | Candidate A: Morpholine Analog | Candidate B: Piperidine Analog | Candidate C: Diethylamine Analog |
| Primary Target | Sigma-1 Receptor (Agonist) | Sigma-1 / Sigma-2 (Mixed) | Sodium Channels / D2 |
| Typical Affinity ( | 40 – 100 nM (Moderate) | 1 – 10 nM (High) | > 500 nM (Low/Broad) |
| Selectivity (S1R vs S2R) | High (>50-fold) | Low (<10-fold) | Poor |
| LogP (Lipophilicity) | 1.5 – 2.5 (Balanced) | 3.0 – 4.0 (High) | Variable |
| Metabolic Stability | High (Resists CYP oxidation) | Low (Susceptible to hydroxylation) | Low (N-dealkylation) |
| Lysosomal Trapping | Yes (Ideal for specific delivery) | Yes (Risk of Phospholipidosis) | No |
Expert Insight: The "Potency Trap"
As an Application Scientist, I often see teams default to the Piperidine scaffold (Candidate B) because it yields single-digit nanomolar affinity in early screening. However, this often comes at the cost of high lipophilicity (LogP > 4) and poor metabolic stability. The Morpholine scaffold (Candidate A), while sometimes less potent in vitro, frequently offers a superior in vivo safety profile and better CNS penetration due to reduced non-specific binding.
Detailed Structure-Activity Relationship (SAR)
The bioactivity of N-ethyl-2-morpholinoethanamine analogs is governed by three specific zones.
Zone 1: The Cyclic Amine (Morpholine vs. Others) [1][2]
-
Oxygen Effect: The ether oxygen in position 4 of the ring acts as a hydrogen bond acceptor but does not participate in the ionic bond with the receptor's aspartate residue. This lowers the basicity of the ring nitrogen (pKa ~8.4 vs 11.0 for piperidine), facilitating better membrane transport at physiological pH.
-
Substitution: Adding methyl groups to the morpholine ring (e.g., 2,6-dimethylmorpholine) generally decreases S1R affinity due to steric clash within the binding pocket.
Zone 2: The Linker (Ethylene vs. Propylene)
-
Ethylene (
): Optimal for Sigma-1 receptor binding. The distance matches the "phenyl-to-amine" pharmacophore model required for the salt bridge. -
Propylene (
): Extending the linker often shifts selectivity toward Dopamine Transporters (DAT) or Serotonin Transporters (SERT), drastically reducing S1R selectivity.
Zone 3: The N-Substituent (Ethyl vs. Benzyl)
-
Ethyl: Provides minimal steric bulk, maintaining the "drug-like" properties of the fragment.
-
Benzyl/Phenyl: Replacing the ethyl group with a benzyl ring dramatically increases affinity (often into the sub-nanomolar range) but increases molecular weight and risk of metabolic clearance.
SAR Decision Pathway
The following diagram illustrates the logical flow for optimizing this scaffold based on your target.
Figure 1: Strategic decision tree for optimizing the morpholinoethylamine scaffold based on therapeutic intent.
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These are designed to be self-validating control systems.
Protocol A: Synthesis of N-Substituted Analogs
Objective: Create a library of analogs to test the "N-substituent" effect.
-
Reagents: Morpholine (1.0 eq), N-Ethyl-2-chloroethanamine HCl (1.1 eq),
(3.0 eq), Acetonitrile. -
Procedure:
-
Dissolve morpholine in acetonitrile.
-
Add
and stir for 15 min. -
Add the chloroethanamine dropwise at
. -
Reflux for 12 hours.
-
Validation: Monitor via TLC (MeOH:DCM 1:9). The product spot should be ninhydrin-positive and have a higher Rf than the starting amine.
-
-
Purification: Acid-base extraction is critical here to remove non-basic impurities.
Protocol B: Sigma-1 Receptor Binding Assay
Objective: Determine
-
Membrane Prep: Guinea pig brain homogenates (rich in S1R).
-
Radioligand:
-Pentazocine (2 nM). -
Non-specific Control: Haloperidol (10
). -
Incubation: 120 min at
. -
Data Analysis:
values are converted to using the Cheng-Prusoff equation.-
Success Criterion: The reference compound (PRE-084) must yield a
of nM. If PRE-084 deviates, the assay is invalid.
-
Mechanism of Action: The Lysosomal Connection
One unique property of N-ethyl-2-morpholinoethanamine analogs is their lysosomotropism .
-
Mechanism: The unprotonated amine diffuses through the cell membrane. Once inside the acidic lysosome (pH ~4.5), it becomes diprotonated (trapped) because the charged species cannot cross the membrane back out.
-
Utility: This is exploited to deliver drugs or fluorescent probes specifically to lysosomes. The morpholine ring aids this by providing the correct lipophilicity balance to enter the cell initially.
Figure 2: Mechanism of Lysosomal Trapping for Morpholinoethylamine derivatives.
References
-
Su, T. P., et al. (1991). "Sigma receptors: Putative links between nervous, endocrine and immune systems." European Journal of Biochemistry. Link
-
Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link
-
Rossi, D., et al. (2013). "Identification of a new series of potent and selective sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Maurice, T., et al. (2001). "The sigma1 receptor agonist PRE-084 attenuates the learning impairments...". Journal of Pharmacology and Experimental Therapeutics. Link
-
PubChem Compound Summary. "2-Morpholinoethylamine." National Center for Biotechnology Information. Link
Sources
comparative analysis of N-Ethyl-2-morpholinoethanamine and piperidine derivatives
[1][2][3]
Executive Summary
N-Ethyl-2-morpholinoethanamine (CAS: 108302-54-1) represents a critical structural motif in medicinal chemistry, often utilized to modulate physicochemical properties such as solubility and basicity.[1][2][3][4] This guide compares it against its direct lipophilic analog, N-Ethyl-2-(piperidin-1-yl)ethanamine , and broader piperidine derivatives.[1][2]
The selection between a morpholine and a piperidine scaffold is rarely arbitrary; it is a strategic decision governing lysosomotropism , metabolic stability , and hERG channel liability . This guide provides the experimental and theoretical grounding to make that decision.
Physicochemical Profiling
The substitution of the methylene group at the 4-position of the piperidine ring with an oxygen atom (yielding morpholine) drastically alters the electronic landscape of the molecule.[2]
Table 1: Comparative Physicochemical Properties
| Property | N-Ethyl-2-morpholinoethanamine | Piperidine Analog (N-Ethyl-2-(piperidin-1-yl)ethanamine) | Impact on Drug Design |
| Structure | Morpholine Ring (O-atom) | Piperidine Ring (C-atom) | Oxygen lowers lipophilicity.[1][2] |
| pKa (Conj. Acid) | ~8.3 - 8.5 | ~10.8 - 11.2 | Lower pKa reduces lysosomal trapping.[1][2] |
| LogP (Lipophilicity) | ~0.2 - 0.5 | ~1.5 - 2.0 | Morpholine improves water solubility.[1][2] |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | Oxygen acts as an additional H-bond acceptor.[1][2] |
| Polar Surface Area | ~24.5 Ų | ~12 Ų | Higher PSA correlates with lower BBB penetration (relative).[2] |
Mechanism of Action: The pKa Shift
The oxygen atom in the morpholine ring exerts a strong negative inductive effect (-I) , withdrawing electron density from the nitrogen atom. This stabilizes the free base form and destabilizes the protonated ammonium species, lowering the pKa by approximately 2-3 log units compared to piperidine.[2]
-
Piperidine (pKa ~11): At physiological pH (7.4), it is >99.9% protonated.[1] This high basicity can lead to phospholipidosis (lysosomal accumulation).[2]
-
Morpholine (pKa ~8.3): A significant fraction (~10%) remains unprotonated at pH 7.4, facilitating passive diffusion through membranes while maintaining sufficient solubility.[1]
Synthetic Protocols
To ensure reproducibility, we present the synthesis of N-Ethyl-2-morpholinoethanamine via nucleophilic substitution, a robust method scalable for lead optimization.
Protocol A: Synthesis of N-Ethyl-2-morpholinoethanamine
Target: N-Ethyl-2-morpholinoethanamine (CAS: 108302-54-1) Precursor: 4-(2-Chloroethyl)morpholine hydrochloride (MOC)[1][2]
Reagents:
Step-by-Step Methodology:
-
Free Base Liberation (In-situ): In a pressure vessel or sealed tube, suspend 4-(2-Chloroethyl)morpholine HCl (10 mmol) and finely ground
(30 mmol) in ACN (20 mL). -
Amine Addition: Cool the mixture to 0°C. Add Ethylamine (50 mmol) slowly. Note: Excess ethylamine is crucial to prevent bis-alkylation (formation of the dimer).[1][2]
-
Reaction: Seal the vessel and heat to 60°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1). The starting material (Rf ~0.[2]8) should disappear, yielding a lower Rf amine spot.
-
Workup: Cool to room temperature. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure to remove solvent and excess ethylamine.
-
Purification: Dissolve the residue in DCM (30 mL) and wash with 1N NaOH (10 mL) to ensure the product is in the free base form. Dry organic layer over
.[2] Distill under vacuum (bp ~80-90°C at 5 mmHg) or purify via column chromatography (DCM -> 10% MeOH/DCM).
Protocol B: Synthesis of Piperidine Analog
Target: N-Ethyl-2-(piperidin-1-yl)ethanamine Method: Reductive Amination (Alternative Route)[1][2]
Reagents:
Methodology:
Decision Logic & Workflow
The choice between these two scaffolds should be driven by the specific liabilities of the lead molecule.
Figure 1: Decision tree for scaffold selection based on physicochemical liabilities.
Biological & Safety Implications
hERG Liability
Piperidine moieties are classic pharmacophores for hERG potassium channel blockade, often leading to QT interval prolongation and cardiotoxicity. The basic nitrogen at physiological pH interacts with the aromatic residues (Tyr652/Phe656) in the hERG pore.[2]
-
Mitigation: Replacing the piperidine with morpholine reduces basicity (less protonated species) and introduces a polar oxygen, which often disrupts the hydrophobic interaction required for high-affinity hERG binding.
Metabolic Stability[2]
-
Piperidine: Prone to cytochrome P450-mediated oxidation, typically occurring at the
-carbon (forming lactams) or the ring carbons (hydroxylation).[1][2] -
Morpholine: Generally more metabolically stable.[2] However, oxidative ring opening (to form alkoxyacetic acid derivatives) can occur but is slower than piperidine oxidation.[2]
Toxicity Profile
References
-
ChemicalBook. (2024).[2][5] 4-(2-Aminoethyl)morpholine Properties and CAS 2038-03-1.[1][2][6][7] Retrieved from [1][2]
-
PubChem. (2024).[2][4] N-Ethyl-2-morpholin-4-ylethanamine (CAS 108302-54-1).[1][2][][3][4][9] National Library of Medicine.[2] Retrieved from [1][2]
-
Khamitova, A. E., et al. (2023).[10] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Sciences. Retrieved from
-
Meanwell, N. A. (2011).[2] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [1][2]
-
MolCore. (2024).[2] Product Catalog: N-ethyl-2-morpholin-4-ylethanamine. Retrieved from [1][2]
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | C8H18N2O | CID 14518967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 7. N-(2-Aminoethyl)morpholine | 2038-03-1 [chemnet.com]
- 9. N-Ethyl-2-morpholin-4-ylethanamine | CAS:108302-54-1 | Atomaxchem [en.atomaxchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Personal protective equipment for handling N-Ethyl-2-morpholinoethanamine
A Researcher's Guide to Safely Handling N-Ethyl-2-morpholinoethanamine
Navigating the complexities of chemical handling in a research and development setting requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for the handling of N-Ethyl-2-morpholinoethanamine (CAS No. 2038-03-1), a compound that demands careful and informed management. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Profile of N-Ethyl-2-morpholinoethanamine
N-Ethyl-2-morpholinoethanamine is a versatile building block in organic synthesis, but its utility is matched by a significant hazard profile that necessitates stringent safety measures. According to aggregated data from multiple safety data sheets (SDS), the primary hazards associated with this compound are:
-
Corrosivity: It is known to cause severe skin burns and eye damage[1][2][3]. Contact with this chemical can lead to serious and potentially irreversible tissue damage.
-
Acute Toxicity: The compound is harmful if swallowed[1][2][3][4]. Additionally, some classifications indicate it can be toxic in contact with skin[3].
-
Sensitization: There is a risk of developing an allergic skin reaction upon exposure[1][2][3]. Once an individual is sensitized, subsequent exposures, even at very low levels, can trigger an allergic response.
A thorough understanding of these risks is the foundation of a robust safety plan. The causality is clear: the inherent chemical properties of N-Ethyl-2-morpholinoethanamine dictate the need for a multi-layered approach to personal protection to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical decision a researcher makes before handling any chemical. For N-Ethyl-2-morpholinoethanamine, the following PPE is mandatory to mitigate the identified risks.
| Level of Protection | Required PPE | Rationale for Use |
| Primary Containment | Chemical Fume Hood | To prevent inhalation of vapors or aerosols and provide a contained workspace. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | To protect against splashes and spills, preventing skin contact[1][2]. |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use[2]. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | To provide comprehensive protection against splashes that could cause severe eye damage[1][2]. Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when there is a potential for generating dusts or aerosols that cannot be controlled by a fume hood[1][5]. |
This tiered approach to PPE ensures that there are multiple barriers between the researcher and the chemical, a principle that underpins all sound laboratory safety practices.
Experimental Workflow: Safe Handling and Disposal Protocols
The following step-by-step protocols are designed to be self-validating systems, incorporating safety checks and decision points to ensure a consistently safe working environment.
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for N-Ethyl-2-morpholinoethanamine[1][2][6].
-
Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible[5][7].
-
PPE Inspection: Carefully inspect all PPE for damage or contamination before donning.
-
Spill Kit: Ensure a spill kit appropriate for corrosive materials is available and you are familiar with its use.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Working in a Fume Hood: Conduct all handling of N-Ethyl-2-morpholinoethanamine inside a certified chemical fume hood to minimize inhalation exposure[5][8].
-
Dispensing the Chemical: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors[2][6][9].
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin, even if you believe no contact occurred[1][7]. Contaminated work clothing should not be allowed out of the workplace[1].
-
Waste Collection: Collect all waste materials containing N-Ethyl-2-morpholinoethanamine in a designated, properly labeled, and sealed container.
-
Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents[6].
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations[4][6][9]. Do not pour it down the drain[2][9].
-
Container Decontamination: Decontaminate empty containers before disposal.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with N-Ethyl-2-morpholinoethanamine.
Caption: PPE selection workflow for N-Ethyl-2-morpholinoethanamine.
References
-
4-(2-Aminoethyl)morpholine Safety Data Sheet. (n.d.). LookChem. Retrieved from [Link]
-
2-Morpholinoethylamine. (n.d.). PubChem. Retrieved from [Link]
-
Morpholine Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
